Product packaging for Tricos-22-enoyl chloride(Cat. No.:CAS No. 108280-21-3)

Tricos-22-enoyl chloride

Cat. No.: B15424956
CAS No.: 108280-21-3
M. Wt: 371.0 g/mol
InChI Key: GNBNSIALYHKXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricos-22-enoyl chloride is a high-purity, long-chain unsaturated fatty acyl chloride characterized by a double bond at the 22nd carbon. This specific structure makes it a valuable synthetic intermediate and probe in advanced chemical and biochemical research. Research Applications and Value In synthetic organic chemistry, this compound serves as a key building block for introducing the tricos-22-enoyl moiety into complex molecules. Its primary application is in the synthesis of specialized lipids, including phospholipids and glycolipids, for constructing model cellular membranes or studying membrane fluidity and protein interactions. Furthermore, it is used to create polymers and other materials with tailored properties, leveraging the reactivity of the acyl chloride group and the functionality of the terminal double bond. Mechanism of Action As an acyl chloride, this compound is highly electrophilic. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles such as alcohols (to form esters) and amines (to form amides). This high reactivity allows for efficient acylation under standard laboratory conditions, facilitating the straightforward incorporation of the long carbon chain into target structures. The terminal vinyl group offers a secondary site for further chemical modification, including cross-linking, oxidation, or serving as a substrate for enzymatic activity in studies mimicking biological pathways like fatty acid elongation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Note: The specific applications, research value, and mechanism discussed are illustrative examples based on the general properties of fatty acyl chlorides and may not reflect confirmed studies on this compound due to the current lack of available published data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H43ClO B15424956 Tricos-22-enoyl chloride CAS No. 108280-21-3

Properties

CAS No.

108280-21-3

Molecular Formula

C23H43ClO

Molecular Weight

371.0 g/mol

IUPAC Name

tricos-22-enoyl chloride

InChI

InChI=1S/C23H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2

InChI Key

GNBNSIALYHKXHY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Handling of Tricos-22-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tricos-22-enoyl chloride is a specialized and not widely documented chemical compound. Direct experimental data for this specific molecule is scarce. The following guide has been compiled by extrapolating information from its precursor, Tricos-22-enoic acid, data on analogous long-chain unsaturated acyl chlorides, and the well-established principles of acyl chloride chemistry. All quantitative data and handling protocols should be regarded as predictive and require verification through empirical testing.

Predicted Chemical & Physical Properties

This compound is the acyl chloride derivative of Tricos-22-enoic acid.[1] The introduction of the chloro group in place of the hydroxyl group of the carboxylic acid significantly alters its physical and chemical properties, most notably increasing its reactivity.[2] While the parent compound, Tricos-22-enoic acid, is a solid with a melting point of 76°C, the corresponding acyl chloride is predicted to be a liquid at room temperature, similar to other long-chain acyl chlorides like Erucoyl chloride.[3][4][5]

PropertyPredicted ValueSource / Analogy
IUPAC Name This compoundNomenclature Rules[1]
Molecular Formula C₂₃H₄₃ClODerived from Tricos-22-enoic acid (C₂₃H₄₄O₂)[6]
Molecular Weight 371.04 g/mol Calculated
Predicted Physical State LiquidAnalogy with Erucoyl chloride[3]
Predicted Solubility Soluble in non-polar organic solvents (e.g., Benzene, Chloroform, Hexane); Insoluble and reactive in water.[4][7]Analogy & General Acyl Chloride Properties
Predicted Storage Temp. -20°CAnalogy with Erucoyl chloride[3]

Predicted Spectroscopic Data

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its functional groups.

TechniquePredicted Characteristic Signals
¹H NMR Multiplet corresponding to the terminal vinylic protons (CH₂=)Multiplet for the other vinylic proton (=CH-)Triplet for the alpha-methylene group (-CH₂-COCl)Multiple multiplets for the long alkyl chain methylene groups (-(CH₂)ₙ-)
¹³C NMR Signal for the carbonyl carbon (~170 ppm)Signals for the vinylic carbons (~114-140 ppm)Signal for the alpha-methylene carbonMultiple signals for the long alkyl chain carbons
IR Spectroscopy Strong C=O stretch for the acyl chloride (~1800 cm⁻¹)C=C stretch for the alkene group (~1640 cm⁻¹)C-H stretches for the alkyl and vinylic groups (~2850-3100 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for the presence of Chlorine (³⁵Cl and ³⁷Cl).Fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the alkyl chain.

Chemical Reactivity and Stability

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] The carbonyl carbon of this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[8][9]

Key Reactions:

  • Hydrolysis: Reacts vigorously and exothermically with water to hydrolyze back to the parent Tricos-22-enoic acid and hydrochloric acid (HCl).[2][8][10] Due to this high reactivity, it is considered moisture-sensitive.[11]

  • Alcoholysis: Reacts readily with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters and does not typically require a catalyst, unlike Fischer esterification.[10]

  • Aminolysis: Reacts with primary and secondary amines to form amides. If an excess of the amine is used, it can also serve to neutralize the HCl byproduct.[8][10]

  • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. Partial reduction to an aldehyde is also possible with less reactive reagents.[8]

Stability: this compound is expected to be stable under anhydrous, inert conditions at low temperatures.[3] It will readily decompose in the presence of moisture. It is incompatible with alcohols, amines, bases, and strong oxidizing agents.[11][12]

G General Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products acyl_chloride This compound (R-COCl) water Water (H₂O) acyl_chloride->water Hydrolysis alcohol Alcohol (R'-OH) acyl_chloride->alcohol Alcoholysis amine Amine (R'-NH₂) acyl_chloride->amine Aminolysis carboxylic_acid Tricos-22-enoic Acid (R-COOH) + HCl ester Ester (R-COOR') + HCl amide Amide (R-CONHR') + HCl

Caption: General reaction pathways of this compound with common nucleophiles.

Experimental Protocols

Synthesis from Tricos-22-enoic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[13] A common and effective method utilizes thionyl chloride (SOCl₂).[9][14]

Protocol:

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

  • Reagents: Add Tricos-22-enoic acid to the flask. Under the inert atmosphere, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to accelerate the reaction.[1]

  • Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under high vacuum to prevent thermal decomposition.

G Synthesis Workflow for this compound start Dry Glassware (Flask, Condenser) reagents Add Tricos-22-enoic Acid and Thionyl Chloride (SOCl₂) under Inert Atmosphere start->reagents reaction Heat to Reflux (Monitor Gas Evolution) reagents->reaction cooling Cool to Room Temperature reaction->cooling distill_reagent Remove Excess SOCl₂ (Distillation) cooling->distill_reagent purify Purify Product (Vacuum Distillation) distill_reagent->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Handling, Storage, and Safety

Acyl chlorides are hazardous materials that demand strict safety protocols.[2] They are corrosive, toxic, and highly reactive with water.[11]

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[11]

  • Use an inert atmosphere (nitrogen or argon) for all transfers to prevent hydrolysis from atmospheric moisture.[11][15]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[15][16]

  • Ground all equipment to prevent static discharge, as shorter-chain acyl chlorides can be flammable.[16]

  • Have appropriate spill-control materials (inert absorbent, not water) and emergency first-aid supplies readily available.

Storage:

  • Store in a tightly sealed container under an inert atmosphere.[15]

  • Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11] A storage temperature of -20°C is recommended by analogy.[3]

  • Store separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[11]

Hazard CategoryGHS Classification (Predicted)Precautionary Statements
Physical Hazards Not Classified (Potentially Flammable)Keep away from heat/sparks/open flames.[15]
Health Hazards Skin Corrosion/Irritation (Category 1B)Causes severe skin burns and eye damage.[11]
Serious Eye Damage/Irritation (Category 1)Do not breathe dust/fume/gas/mist/vapors/spray.[15]
Acute Toxicity (Inhalation)Wear protective gloves/clothing/eye protection/face protection.[15]
Environmental Hazards May be harmful to aquatic lifeAvoid release to the environment.[15]

References

A Comprehensive Technical Guide to (22E)-Tricos-22-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure, properties, and reactive potential of novel chemical entities is paramount. This guide provides a detailed overview of (22E)-Tricos-22-enoyl Chloride, a long-chain unsaturated acyl chloride. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of similar chemical structures to provide a predictive yet thorough analysis.

Chemical Structure and IUPAC Nomenclature

(22E)-Tricos-22-enoyl Chloride is a derivative of tricosenoic acid, a 23-carbon monounsaturated fatty acid. The structure is characterized by a long aliphatic chain, a terminal double bond, and a highly reactive acyl chloride functional group.

IUPAC Name: (22E)-tricos-22-enoyl chloride

Synonyms: 22-Tricosenoyl chloride

Chemical Formula: C₂₃H₄₃ClO

Molecular Structure:

CH₂=CH-(CH₂)₂₀-COCl

The "(22E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (22E)-Tricos-22-enoyl Chloride based on the known properties of other long-chain acyl chlorides.

PropertyPredicted ValueNotes
Molecular Weight 371.04 g/mol Calculated based on the chemical formula.
Appearance Colorless to pale yellow liquid or low-melting solidLong-chain acyl chlorides are often liquids or solids with low melting points at room temperature.
Boiling Point > 200 °C (at reduced pressure)Expected to be high due to the long carbon chain and likely to decompose at atmospheric pressure.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Hexane). Insoluble in water.The long hydrophobic carbon chain dictates its solubility. It will react violently with protic solvents like water and alcohols.
Reactivity Highly reactiveThe acyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Synthesis and Experimental Protocols

The synthesis of (22E)-Tricos-22-enoyl Chloride would typically start from the corresponding carboxylic acid, (22E)-tricos-22-enoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.

General Synthesis Protocol:

A common method for this conversion involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Detailed Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), (22E)-tricos-22-enoic acid is dissolved in an inert anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Thionyl chloride (typically 1.2 to 2.0 equivalents) is added dropwise to the solution at room temperature. The reaction mixture is then gently heated to reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). For a more precise determination, techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be employed.

  • Work-up: Upon completion, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. The crude (22E)-Tricos-22-enoyl Chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation, though this may be challenging for a high molecular weight compound.

Chemical Reactivity and Signaling Pathway Interactions

The high reactivity of the acyl chloride functional group makes (22E)-Tricos-22-enoyl Chloride a versatile intermediate for the synthesis of various derivatives. It will readily react with nucleophiles in nucleophilic acyl substitution reactions.

Logical Reaction Pathway:

A (22E)-Tricos-22-enoyl Chloride (R-COCl) C Tetrahedral Intermediate A->C + Nucleophile (Nu-H) B Nucleophile (Nu-H) D Substituted Product (R-CO-Nu) C->D - Cl- E Byproduct (HCl) C->E - H+

Caption: Nucleophilic Acyl Substitution Mechanism.

This reactivity allows for its potential use in bioconjugation, where it could be used to attach the long lipid tail to proteins, peptides, or other biomolecules, thereby modifying their lipophilicity and membrane association. This is a common strategy in drug development to enhance the cellular uptake and targeting of therapeutic agents.

Experimental Workflow for Bioconjugation:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Dissolve Biomolecule Dissolve Biomolecule in Aqueous Buffer Reaction Mixture Combine Solutions & React under Controlled pH Dissolve Biomolecule->Reaction Mixture Prepare Acyl Chloride Prepare (22E)-Tricos-22-enoyl Chloride in Aprotic Solvent Prepare Acyl Chloride->Reaction Mixture Purification Purify Conjugate (e.g., Dialysis, SEC) Reaction Mixture->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: Workflow for Biomolecule Lipidation.

This technical guide provides a foundational understanding of (22E)-Tricos-22-enoyl Chloride for scientific professionals. While specific experimental data is not yet prevalent, the established principles of organic chemistry allow for a robust and informative projection of its properties and potential applications.

The Elusive Presence of Tricos-22-enoyl Chloride's Precursor in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The direct natural occurrence of Tricos-22-enoyl chloride in plants is undocumented and highly improbable due to the inherent reactivity of acyl chlorides in aqueous biological environments. Such compounds are typically synthesized for chemical reactions and are not stable products of plant metabolism. This technical guide, therefore, focuses on the natural occurrence of its far more stable and biologically relevant precursor, Tricos-22-enoic acid (C23:1) , and its saturated counterpart, Tricosanoic acid (C23:0) . This document serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look into the presence of these very-long-chain fatty acids (VLCFAs) in plants, their biosynthesis, and the methodologies for their study.

Introduction to Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more.[1] In plants, they are crucial components of various lipids and play essential roles in numerous physiological processes.[2] VLCFAs are integral to the formation of cuticular waxes, which form a protective barrier on the plant surface, and suberin in roots, which is vital for nutrient and water regulation.[1][2] They are also found in membrane lipids, such as phospholipids and sphingolipids, and can be stored in triacylglycerols in seeds.[2] While even-chain VLCFAs are more common, odd-chain fatty acids, including those with 23 carbons, are found in minor quantities in various plant species.[1]

Natural Occurrence of C23 Fatty Acids in Plants

In contrast, its saturated analog, Tricosanoic acid (C23:0), has been quantitatively reported in the seed oils of several plant species, confirming the existence of C23 fatty acid biosynthesis in plants. The following table summarizes the available quantitative data for Tricosanoic acid in various plant sources.

Plant SpeciesCommon NameFamilyTissueTricosanoic Acid (C23:0) Content (% of total fatty acids)
Ziziphus jujuba var. spinosaSpinosa JujubeRhamnaceaeSeed Oil0.12
Vitis viniferaGrapeVitaceaeSeed0.03
Tutcheria championii-TheaceaeSeed0.21
Tsuga chinensisChinese HemlockPinaceae-0.1
Cynara cardunculusCardoonAsteraceae-0.02

Data sourced from PlantFAdb.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

VLCFAs are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors that are produced in the plastids.[2] The elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE).[3] This complex catalyzes a four-step reaction cycle, with each cycle adding two carbons to the acyl chain.[3]

The four key enzymatic steps are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the chain length specificity.

  • Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).[3]

  • Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).[3]

  • Reduction: Catalyzed by enoyl-CoA reductase (ECR).[3]

VLCFA_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol / ER Membrane cluster_fae Fatty Acid Elongase (FAE) Complex FAS Fatty Acid Synthase (FAS Complex) C16_C18_CoA C16/C18-CoA FAS->C16_C18_CoA Export & Activation (LACS) KCS 1. KCS (Condensation) C16_C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR 2. KCR (Reduction) KCS->KCR 2-carbon elongation cycle HCD 3. HCD (Dehydration) KCR->HCD ECR 4. ECR (Reduction) HCD->ECR ECR->KCS Further Elongation VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (C20+) ECR->VLC_Acyl_CoA

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs) in Plants.

Experimental Protocols

The analysis of VLCFAs, such as Tricos-22-enoic acid and Tricosanoic acid, from plant material typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

General Workflow for Plant Fatty Acid Analysis

FA_Analysis_Workflow start Plant Tissue (e.g., Seeds, Leaves) homogenization Homogenization (Grinding/Blending) start->homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method with Chloroform/Methanol) homogenization->extraction saponification Saponification (Hydrolysis of Esters with Base, e.g., methanolic KOH) extraction->saponification methylation Derivatization to FAMEs (e.g., with BF3-Methanol) saponification->methylation extraction_fames FAMEs Extraction (with Hexane) methylation->extraction_fames analysis GC-MS Analysis extraction_fames->analysis data Data Processing (Quantification & Identification) analysis->data

General workflow for the analysis of fatty acids from plant tissues.
Detailed Methodology for Fatty Acid Analysis by GC-MS

The following is a representative protocol adapted from standard methods for the analysis of fatty acids in plant tissues.

1. Lipid Extraction (Modified Folch Method):

  • Weigh approximately 1 g of finely ground plant tissue into a glass tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) solution.

  • Homogenize the sample using a high-speed homogenizer for 2 minutes.

  • Agitate the mixture for 20 minutes at room temperature.

  • Add 5 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

2. Saponification and Methylation to FAMEs:

  • To the dried lipid extract, add 4 mL of 0.5 M KOH in methanol.

  • Heat the mixture at 100°C for 10 minutes in a sealed tube to saponify the lipids.

  • Cool the tube and add 5 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 10 minutes to methylate the free fatty acids.

  • Cool to room temperature.

3. FAMEs Extraction:

  • Add 2 mL of n-hexane and 2 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column suitable for FAME separation.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 180°C, then ramp at 5°C/min to 230°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards and their mass spectra with libraries such as NIST.

Signaling and Biological Functions

Currently, there is no known specific signaling pathway attributed to Tricos-22-enoic acid in plants. The biological roles of odd-chain and very-long-chain fatty acids are generally associated with their incorporation into complex lipids that contribute to the structural integrity and function of cellular membranes and protective barriers.[2] Perturbations in VLCFA biosynthesis have been shown to affect plant development, stress responses, and interactions with pathogens. It is plausible that minor fatty acids like Tricos-22-enoic acid are incorporated into these lipids and contribute to the fine-tuning of their biophysical properties.

Conclusion and Future Perspectives

Future research, employing advanced mass spectrometry techniques, is needed to explore the lipidome of a wider range of plant species to identify and quantify rare fatty acids like Tricos-22-enoic acid. Understanding the full spectrum of fatty acid diversity in plants could unveil novel biological functions and provide new targets for crop improvement and the development of plant-derived specialty chemicals.

References

Technical Guide: Tricos-22-enoyl Chloride - A Profile of a Long-Chain Unsaturated Acyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricos-22-enoyl chloride, with a putative 23-carbon backbone and a terminal double bond, belongs to the class of long-chain unsaturated acyl chlorides. These molecules are highly reactive chemical intermediates, primarily utilized in organic synthesis to introduce long aliphatic chains into various molecular scaffolds. Their utility is significant in the development of pharmaceuticals, surfactants, and other specialty chemicals where lipophilicity and specific long-chain structures are desired. The presence of both a reactive acyl chloride group and a terminal double bond offers multiple avenues for chemical modification, making them versatile building blocks in medicinal chemistry and materials science.

Predicted Physicochemical Characteristics

The physical and chemical properties of this compound can be extrapolated from known data for similar long-chain unsaturated acyl chlorides. The following tables summarize the available data for Oleoyl Chloride and Erucoyl Chloride, which can be considered representative analogs.

Table 1: Predicted and Analogous Physical Properties

PropertyOleoyl Chloride (C18:1)Erucoyl Chloride (C22:1)This compound (C23:1) (Predicted)
Molecular Formula C18H33ClO[1][2][3]C22H41ClO[4][5]C23H43ClO
Molecular Weight ( g/mol ) 300.91[2][3]357.02[4]371.05
Appearance Colorless to pale yellow/light beige liquid/oil[1][2]Liquid[4]Clear, colorless to yellowish liquid
Boiling Point (°C) 193 °C at 4 mmHg; 254-256 °C[1]Not availableExpected to be higher than Erucoyl Chloride
Density (g/mL) 0.91 g/mL at 25 °CNot available~0.9 g/mL
Refractive Index n20/D 1.463 (lit.)Not available~1.46
Solubility Soluble in organic solvents (e.g., chloroform, ethanol, acetone); insoluble in water.[1]Not availableSoluble in aprotic organic solvents (e.g., dichloromethane, THF); reacts with protic solvents.

Table 2: Chemical Reactivity and Stability

CharacteristicDescription
Reactivity The acyl chloride functional group is highly electrophilic and reactive towards nucleophiles.[2] It readily undergoes nucleophilic acyl substitution.
Stability Sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Stable under anhydrous conditions, often stored at low temperatures (-20°C).[1][4]
Hazardous Reactions Reacts vigorously with water, alcohols, and amines.[6] The reaction with water produces hydrochloric acid fumes.[6]

Experimental Protocols

The synthesis of long-chain unsaturated acyl chlorides is typically achieved by reacting the corresponding fatty acid with a chlorinating agent. The following is a generalized protocol.

3.1. General Synthesis of a Long-Chain Unsaturated Acyl Chloride

Materials:

  • Long-chain unsaturated fatty acid (e.g., Tricos-22-enoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), dissolve the long-chain unsaturated fatty acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add thionyl chloride (typically 1.2-2.0 equivalents) to the solution at room temperature with stirring. Alternatively, if using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride (1.2-1.5 equivalents).

  • After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • Once the reaction is complete, the excess chlorinating agent and the solvent are removed under reduced pressure using a rotary evaporator.

  • The crude acyl chloride can be purified by vacuum distillation, although for long-chain acyl chlorides, this may lead to decomposition.[7] Often, the crude product is of sufficient purity to be used directly in subsequent reactions.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride group makes this compound a versatile intermediate for the synthesis of a variety of derivatives. The terminal double bond provides an additional site for chemical modification.

Key Reactions:

  • Esterification: Reacts readily with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Amidation: Reacts with primary or secondary amines to form amides. Typically, two equivalents of the amine are used, with one equivalent acting as the nucleophile and the other as a base to neutralize the HCl.

  • Hydrolysis: Rapidly hydrolyzes in the presence of water to form the parent carboxylic acid, Tricos-22-enoic acid.[8]

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Reactions at the Double Bond: The terminal alkene can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the aliphatic chain.

Visualizations

Synthesis_Workflow FattyAcid Tricos-22-enoic Acid in Anhydrous Solvent Reaction Reaction (Reflux) FattyAcid->Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Workup Removal of Excess Reagent & Solvent (in vacuo) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Chemical_Reactions cluster_nucleophiles Nucleophilic Acyl Substitution AcylChloride Tricos-22-enoyl Chloride CarboxylicAcid Tricos-22-enoic Acid AcylChloride->CarboxylicAcid Hydrolysis Ester Ester AcylChloride->Ester Esterification Amide Amide AcylChloride->Amide Amidation Water H₂O Alcohol R'-OH Amine R'₂NH

Caption: Typical reactions of this compound with various nucleophiles.

References

Tricos-22-enoyl chloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tricos-22-enoyl chloride, a long-chain acyl chloride derived from Tricos-22-enoic acid. Due to the limited direct experimental data on this compound, this document synthesizes information from its parent carboxylic acid and general knowledge of long-chain acyl chlorides. It covers chemical properties, potential synthesis protocols, and inferred biological significance, offering a foundational resource for researchers interested in the application of this compound in chemical synthesis and life sciences.

Chemical Identification and Properties

Table 1: Chemical and Physical Properties

PropertyValueSource
Parent Acid
IUPAC NameTricos-22-enoic acid[1]
CAS Number65119-95-1[1][2][3]
Molecular FormulaC23H44O2[1]
Molecular Weight352.60 g/mol [1][3]
Physical StateSolid[3]
ColorWhite[3]
Melting Point76 °C[3]
Acyl Chloride Derivative
Predicted IUPAC Name This compound
Predicted Molecular Formula C23H43ClO
Predicted Molecular Weight 371.04 g/mol

Note: Properties for this compound are predicted based on the known properties of Tricos-22-enoic acid and the chemical transformation from a carboxylic acid to an acyl chloride.

Synthesis and Experimental Protocols

The synthesis of this compound from Tricos-22-enoic acid can be achieved through standard methods for converting carboxylic acids to acyl chlorides. The choice of chlorinating agent is crucial and depends on the desired purity and scale of the reaction.

General Synthesis of Long-Chain Acyl Chlorides

Long-chain acyl chlorides are typically synthesized by treating the corresponding carboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).

A general laboratory-scale procedure using thionyl chloride is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tricos-22-enoic acid in an inert solvent such as toluene or dichloromethane.

  • Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the solution at room temperature. The reaction is typically performed in a fume hood due to the evolution of HCl and SO₂ gases.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the evolution of gas ceases, indicating the completion of the reaction.

  • Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude this compound can be purified by distillation under high vacuum to prevent decomposition, which is a common issue with long-chain acyl chlorides.

Synthesis_Workflow Tricos_22_enoic_Acid Tricos-22-enoic Acid Reaction_Mixture Reaction Mixture Tricos_22_enoic_Acid->Reaction_Mixture Inert_Solvent Inert Solvent (e.g., Toluene) Inert_Solvent->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Crude_Product Crude this compound Heating->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Research Applications

The biological roles of this compound have not been directly investigated. However, insights can be drawn from its parent molecule, Tricos-22-enoic acid, and other very-long-chain fatty acids (VLCFAs). VLCFAs are known to be involved in various cellular processes.

Inferred Biological Context

VLCFAs are precursors for the synthesis of complex lipids such as ceramides and sphingolipids, which are integral components of cell membranes and are involved in cell signaling. The acyl chloride form, being highly reactive, could be utilized as a chemical probe to study the enzymes involved in VLCFA metabolism or to synthesize modified lipids for investigating lipid-protein interactions and signaling pathways.

Potential_Biological_Role cluster_0 Cellular Metabolism cluster_1 Synthetic Probe Application Tricos_22_enoic_Acid Tricos-22-enoic Acid VLCFA_Metabolism VLCFA Metabolism Tricos_22_enoic_Acid->VLCFA_Metabolism Tricos_22_enoyl_CoA Tricos-22-enoyl-CoA VLCFA_Metabolism->Tricos_22_enoyl_CoA Complex Lipid Synthesis Complex Lipid Synthesis Tricos_22_enoyl_CoA->Complex Lipid Synthesis Tricos_22_enoyl_Chloride This compound Enzyme_Probing Enzyme Activity Probing Tricos_22_enoyl_Chloride->Enzyme_Probing Lipid_Synthesis Modified Lipid Synthesis Tricos_22_enoyl_Chloride->Lipid_Synthesis Study of Lipid-Protein Interactions Study of Lipid-Protein Interactions Lipid_Synthesis->Study of Lipid-Protein Interactions

Caption: Inferred biological context and potential research applications.

Handling and Safety

Acyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, all manipulations should be carried out under anhydrous conditions. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a potentially valuable chemical tool for researchers in lipid biology and synthetic chemistry. While direct experimental data is scarce, this guide provides a foundational understanding based on established chemical principles and the known properties of its parent fatty acid. Further research is warranted to fully elucidate the properties and applications of this compound.

References

An In-depth Technical Guide on the Role of Very-Long-Chain Fatty Acids in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: This guide addresses the inquiry into the biological role of Tricos-22-enoyl chloride in plant signaling. Based on a comprehensive review of current scientific literature, there is no documented evidence to suggest that this compound is a recognized signaling molecule in plants. However, the broader class of molecules to which it belongs—very-long-chain fatty acids (VLCFAs) and their derivatives—are crucial players in a multitude of plant signaling pathways. This guide, therefore, focuses on the established roles of VLCFAs, providing a technically detailed overview for researchers, scientists, and drug development professionals.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plant Biology

Very-long-chain fatty acids are fatty acids with acyl chains of 20 carbons or longer.[1] In plants, these molecules are not only fundamental structural components but also act as key signaling molecules in various developmental and stress-response pathways.[2][3] VLCFAs are synthesized in the endoplasmic reticulum by an elongase complex and are incorporated into several major lipid pools, including cuticular waxes, suberin, sphingolipids, and phospholipids.[4] While their role in forming protective barriers like the cuticle is well-established, emerging evidence highlights their function in signal transduction, particularly in response to both biotic and abiotic stress.[1][3][5] Perturbations in VLCFA levels can lead to severe developmental defects, ranging from growth retardation to embryo lethality, underscoring their critical importance in plant life.[3]

Quantitative Data on VLCFA-Mediated Responses

The following table summarizes quantitative findings from studies on the effects of altered VLCFA levels or related gene expression on plant responses. This data illustrates the significant impact of VLCFAs on plant development and stress tolerance.

Gene/Mutant StudiedPlant SpeciesChange in VLCFA LevelsObserved Phenotypic or Molecular EffectReference
myb30 mutantArabidopsis thalianaUnable to accumulate wild-type levels of VLCFAs under hypoxia.Impaired response to hypoxia.[2]
Overexpression of dehydratase (part of elongase complex)Arabidopsis thalianaEnhanced VLCFA levels, primarily in epicuticular waxes.Altered cuticle properties.[4]
pas2 mutant (dehydratase)Arabidopsis thalianaGeneral reduction of VLCFAs in triacylglycerols, complex sphingolipids, and cuticular waxes.Strong developmental defects.[4]
Incompatible interaction with bacteriaArabidopsis thalianaUpregulation of KCS1, KCS2, KCS10, PASTICCINO 2, and CER10 genes, leading to increased VLCFA levels.Induced resistance to bacterial pathogens.[2][3]
Various abiotic stresses (salt, cold, drought)Various plant speciesIncreased total amount of saturated, and in some cases, unsaturated VLCFAs.Adaptive modification in membrane lipid constituents.[3][6][7]

Experimental Protocols for Studying VLCFA Signaling

The investigation of VLCFA signaling pathways requires a combination of lipidomic, genetic, and molecular biology techniques. Below are detailed methodologies for key experiments.

3.1 Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for the identification and quantification of VLCFAs in different plant tissues.

  • Objective: To analyze the composition of fatty acids and their derivatives.

  • Methodology:

    • Lipid Extraction: Homogenize approximately 200 mg of plant tissue (e.g., leaves or roots) in 3 ml of isopropanol with 0.01% (w/v) butylated hydroxytoluene at 75°C for 15 minutes to inactivate lipolytic enzymes.[8] Add 1.5 ml of chloroform and 0.6 ml of water, vortex thoroughly, and centrifuge to separate the phases.[8] Collect the lower chloroform phase containing the lipids.

    • Transmethylation: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1 ml of 5% (v/v) sulfuric acid in methanol and incubate at 85°C for 3 hours to convert fatty acids to fatty acid methyl esters (FAMEs).[9]

    • FAME Extraction: After cooling, add 1.5 ml of water and 1 ml of hexane. Vortex and centrifuge. The upper hexane phase containing the FAMEs is collected for analysis.

    • GC-MS Analysis: Inject the FAME sample into a GC-MS system. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs based on chain length and saturation. The mass spectrometer is used to identify and quantify the individual FAMEs by comparing their fragmentation patterns and retention times to known standards.

3.2 Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in VLCFA biosynthesis, such as the β-ketoacyl-CoA synthase (KCS) family.

  • Objective: To measure the transcript abundance of VLCFA biosynthesis genes in response to specific stimuli.

  • Methodology:

    • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (e.g., KCS1, MYB30). Use a reference gene (e.g., Actin or Ubiquitin) for normalization. The reaction is run on a real-time PCR cycler, and the relative expression levels are calculated using the 2-ΔΔCt method.

3.3 Analysis of Protein-Lipid Interactions

These methods are crucial for identifying proteins that bind to VLCFAs or their derivatives, which is a key step in elucidating signaling cascades.

  • Objective: To investigate the direct interaction between specific lipids and proteins.

  • Methodology (Protein-Lipid Overlay Assay):

    • Lipid Spotting: Spot serial dilutions of different lipids (including VLCFAs or their derivatives) onto a hydrophobic membrane (e.g., nitrocellulose or PVDF) and allow it to dry.

    • Blocking: Block the membrane with a solution containing a high concentration of a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

    • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest, which may be tagged (e.g., with His or GST) for detection.

    • Washing and Detection: Wash the membrane to remove unbound protein. Detect the bound protein using a specific antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.[10]

Visualization of VLCFA-Related Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in VLCFA biology.

VLCFA_Biosynthesis_Workflow cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (Cytosolic Side) cluster_Downstream Downstream Pathways Fatty_Acid_Synthesis Fatty Acid Synthesis (produces C16/C18-CoA) Acyl_CoA_Pool Cytosolic Acyl-CoA Pool (C16/C18-CoA) Fatty_Acid_Synthesis->Acyl_CoA_Pool Export Elongase_Complex Fatty Acid Elongase Complex (KCS, KCR, HCD, ECR) Acyl_CoA_Pool->Elongase_Complex Substrate VLCFA_CoA VLCFA-CoA (≥C20) Elongase_Complex->VLCFA_CoA Product Waxes Cuticular Waxes VLCFA_CoA->Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Suberin Suberin VLCFA_CoA->Suberin

Caption: VLCFA Biosynthesis and Distribution Workflow.

VLCFA_Stress_Signaling Abiotic_Biotic_Stress Abiotic/Biotic Stress (e.g., drought, pathogens) TF_Activation Transcription Factor Activation (e.g., MYB30) Abiotic_Biotic_Stress->TF_Activation Elongase_Gene_Upregulation Upregulation of Elongase Genes (e.g., KCS) TF_Activation->Elongase_Gene_Upregulation VLCFA_Accumulation Increased VLCFA Production Elongase_Gene_Upregulation->VLCFA_Accumulation Sphingolipid_Modification Sphingolipid Modification VLCFA_Accumulation->Sphingolipid_Modification Cuticle_Reinforcement Cuticle Reinforcement VLCFA_Accumulation->Cuticle_Reinforcement Signaling_Cascade Downstream Signaling (e.g., PCD regulation) Sphingolipid_Modification->Signaling_Cascade Stress_Response Enhanced Stress Tolerance / Resistance Cuticle_Reinforcement->Stress_Response Signaling_Cascade->Stress_Response

Caption: A model for VLCFA involvement in plant stress signaling.

Experimental_Workflow Plant_Material Plant Material (WT vs. Mutant/Stressed) Lipid_Extraction Lipid Extraction Plant_Material->Lipid_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction GC_MS GC-MS Analysis (Quantify VLCFAs) Lipid_Extraction->GC_MS qRT_PCR qRT-PCR Analysis (Gene Expression) RNA_Extraction->qRT_PCR Data_Integration Data Integration & Correlation Analysis GC_MS->Data_Integration qRT_PCR->Data_Integration Hypothesis Hypothesis on Gene Function and Signaling Role Data_Integration->Hypothesis

Caption: Integrated experimental workflow for studying VLCFAs.

Conclusion and Future Directions

While a direct signaling role for this compound has not been identified, the study of VLCFAs as a class reveals a complex and critical network of interactions that govern plant growth, development, and resilience.[3][4] VLCFAs and their derivatives, particularly sphingolipids, are emerging as key mediators in the plant's response to environmental cues.[2][5] Future research should focus on elucidating the specific downstream targets of VLCFA-derived signals and the protein players that recognize and transduce these lipid-based messages.[11] Advanced techniques in lipidomics and protein-lipid interaction analysis will be instrumental in unraveling the intricate mechanisms by which these essential molecules regulate plant life.[10][12]

References

Spectroscopic Data for Tricos-22-enoyl Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive analysis of Tricos-22-enoyl chloride, a long-chain acyl chloride, necessitates a suite of spectroscopic techniques to elucidate its molecular structure and purity. This technical guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

For clarity and comparative ease, the anticipated quantitative data from NMR, IR, and MS analyses are summarized below.

Spectroscopic Technique Parameter Predicted Value/Range
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)~5.35 ppm (m, 2H, -CH=CH-)
~2.89 ppm (t, 2H, -CH₂-COCl)
~2.01 ppm (m, 2H, -CH₂-CH=)
~1.65 ppm (quint, 2H, -CH₂-CH₂-COCl)
~1.25 ppm (br s, 32H, -(CH₂)₁₆-)
~0.88 ppm (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ)~173.5 ppm (-COCl)
~130.0 ppm (-CH=CH-)
~53.0 ppm (-CH₂-COCl)
~33.0 ppm (-CH₂-CH₂-COCl)
~29.7 - 29.1 ppm (-(CH₂)₁₆-)
~22.7 ppm (-CH₂-CH₃)
~14.1 ppm (-CH₃)
IR (Neat) Wavenumber (ν)~2925 cm⁻¹ (C-H, alkane)
~2855 cm⁻¹ (C-H, alkane)
~1800 cm⁻¹ (C=O, acyl chloride)
~1640 cm⁻¹ (C=C, alkene)
Mass Spectrometry (EI) m/z[M]⁺ expected at 370.3 (for ³⁵Cl) and 372.3 (for ³⁷Cl)
Fragment ion: [M-Cl]⁺ at 335.3

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (typically 1024 or more).

    • Set a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the neat compound can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound.

  • Analysis:

    • Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

    • Observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize this compound Purification Purify product Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Assess Purity Structure_Elucidation->Purity_Assessment Final_Report Generate Technical Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unveiling the Solubility Profile of Tricos-22-enoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tricos-22-enoyl chloride, a long-chain acyl chloride, presents a unique set of physicochemical properties that are critical for its application in research and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for designing synthetic routes, formulating drug delivery systems, and conducting biological assays. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the behavior of analogous long-chain acyl chlorides, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong qualitative assessment can be made based on the known properties of similar long-chain acyl chlorides, such as stearoyl chloride.[1] These molecules are characterized by a long, non-polar hydrocarbon tail and a highly reactive acyl chloride head group.

This structural duality dictates their solubility behavior. The long hydrocarbon chain imparts a significant non-polar character to the molecule, leading to favorable interactions with non-polar organic solvents. Conversely, the polar acyl chloride group has limited interaction with polar solvents. Furthermore, acyl chlorides are known to react with protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.[2][3]

Based on these principles, the expected solubility of this compound is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar hydrocarbon chain of this compound will readily interact with non-polar solvents through van der Waals forces.[1]
Polar Aprotic Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents possess a dipole moment that can interact with the polar acyl chloride group, while their organic nature allows for solvation of the hydrocarbon tail.
Polar Protic Water, Ethanol, MethanolReactive/InsolubleAcyl chlorides react with protic solvents, particularly water, in a vigorous hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid.[2] With alcohols, they will react to form esters.

Experimental Protocol: Determination of Solubility

To ascertain the precise quantitative solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment:

  • This compound

  • Selected anhydrous organic solvents

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Glass syringes

  • Pre-weighed evaporation dishes

  • Vacuum oven or desiccator

Procedure:

  • Solvent Addition: To a series of vials, add a fixed, accurately weighed amount of this compound (e.g., 10 mg).

  • Incremental Solvent Addition: To each vial, add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL).

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the samples using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the vials for any undissolved solid. If the solid has completely dissolved, the solubility is greater than the current concentration. In this case, additional this compound should be added in known increments until a saturated solution with excess solid is achieved.

  • Sample Extraction: Once equilibrium in a saturated solution is confirmed, allow the vials to remain undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used.

  • Final Weighing: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried this compound residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant extracted

Safety Precautions:

  • This compound is a reactive and potentially corrosive compound. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acyl chlorides react with moisture in the air to produce hydrochloric acid, so it is important to work under anhydrous conditions as much as possible.[1]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining and utilizing the solubility data of a compound like this compound in a research and development setting.

G A Define Solvent Scope (e.g., Non-polar, Polar Aprotic) B Perform Qualitative Solubility Screening A->B Initial Assessment C Select Solvents for Quantitative Analysis B->C Based on Visual Observation D Execute Gravimetric Solubility Protocol C->D Detailed Measurement E Data Analysis and Solubility Curve Generation D->E Calculate Solubility Values F Application in Formulation or Synthesis E->F Informed Decision Making

Caption: Workflow for Solubility Determination and Application.

This structured approach ensures a systematic evaluation of solubility, leading to robust and reliable data that can inform critical decisions in drug development and chemical synthesis. By understanding the solubility profile of this compound, researchers can unlock its full potential in their scientific endeavors.

References

In-depth Technical Guide: The Potential Physiological Effects of Tricos-22-enoyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the physiological effects of Tricos-22-enoyl chloride is not available in current scientific literature. This guide synthesizes information on structurally related long-chain fatty acyl chlorides and chlorinated fatty acids to project potential physiological activities and toxicological profiles. The experimental protocols and signaling pathways described are based on studies of analogous compounds and should be considered predictive for this compound.

Introduction

This compound is a long-chain fatty acyl chloride. While specific studies on this molecule are absent, its chemical nature suggests potential interactions with biological systems. Fatty acyl chlorides are reactive compounds that can acylate proteins and other molecules, and long-chain fatty acids themselves are integral to cellular signaling and metabolism. This document explores the hypothetical physiological effects of this compound based on the activities of similar molecules.

Data Presentation

Due to the absence of specific data for this compound, the following table summarizes quantitative data from studies on related chlorinated fatty acids, which may serve as a proxy for understanding potential effects.

Table 1: Effects of Chlorinated Fatty Acids in Biological Systems

CompoundSystemConcentration/DoseObserved EffectCitation
2-chloropalmitic acid (2-Cl-PA)C57bl/6 Mice (in vivo)400 ppm Cl2 gas exposureIncreased free and esterified 2-Cl-PA in plasma.[1]
2-chlorostearic acid (2-Cl-SA)C57bl/6 Mice (in vivo)400 ppm Cl2 gas exposureIncreased free and esterified 2-Cl-SA in plasma.[1]
2-chloropalmitaldehyde (2-Cl-Pald)C57bl/6 Mice (in vivo)400 ppm Cl2 gas exposureIncreased 2-Cl-Pald in lung tissue.[1]
2-chlorostearaldehyde (2-Cl-Sald)C57bl/6 Mice (in vivo)400 ppm Cl2 gas exposureIncreased 2-Cl-Sald in lung tissue.[1]

Potential Signaling Pathways and Mechanisms of Action

Long-chain fatty acids and their derivatives, such as acyl-CoAs, are known to act as signaling molecules and regulators of metabolism.[2][3] this compound, due to its reactivity, could potentially interact with various cellular components, leading to a range of physiological effects.

One hypothetical pathway involves the intracellular conversion of this compound to its corresponding acyl-CoA, Tricos-22-enoyl-CoA. Long-chain acyl-CoAs are known to modulate the activity of various enzymes and ion channels.[3] For instance, they can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and regulate transcription factors.[2]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tricos_22_enoyl_chloride This compound Tricos_22_enoyl_CoA Tricos-22-enoyl-CoA Tricos_22_enoyl_chloride->Tricos_22_enoyl_CoA Intracellular Conversion ACC Acetyl-CoA Carboxylase Transcription_Factors Transcription Factors Ion_Channels Ion Channels Cellular_Response Altered Cellular Response

Additionally, as a reactive acyl chloride, this compound could directly acylate proteins, lipids, and other macromolecules, potentially altering their function. This non-enzymatic modification could lead to cellular stress and toxicity.

Experimental Protocols

The following are representative experimental protocols that could be adapted to study the physiological effects of this compound, based on methodologies used for similar compounds.

Protocol 1: In Vivo Exposure and Lipid Profiling in Mice

This protocol is adapted from studies on chlorinated fatty acids.[1]

  • Animal Model: C57bl/6 mice.

  • Exposure: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at varying doses. A control group should receive the vehicle alone.

  • Sample Collection: At specified time points post-exposure, collect blood plasma and lung tissue.

  • Lipid Extraction:

    • Homogenize lung tissue in a suitable solvent system (e.g., chloroform:methanol).

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under nitrogen and reconstitute in an appropriate solvent.

  • Quantification by LC-MS/MS:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify Tricos-22-enoyl-containing lipids.

    • Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of the target analyte.

    • Use an appropriate internal standard for accurate quantification.

Experimental_Workflow Animal_Exposure Animal Exposure (this compound) Sample_Collection Sample Collection (Plasma, Lung) Animal_Exposure->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound on a cell line of interest.

  • Cell Culture: Plate cells (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Potential Toxicological Effects

The chloride component of this compound raises considerations about its potential role in cellular chloride ion homeostasis. Chloride ions are crucial for various cellular functions, including the regulation of enzyme activity, gene expression, and cell volume.[4][5][6][7] While the direct impact of an acyl chloride on chloride ion concentration is not established, the introduction of reactive chlorinated compounds can lead to cellular dysfunction. For example, some chlorinated lipids have been shown to stimulate inflammation and promote cell death.[1]

Logical_Relationship Tricos_22_enoyl_chloride This compound Reactive_Acyl_Group Reactive Acyl Group Tricos_22_enoyl_chloride->Reactive_Acyl_Group Chloride_Moiety Chloride Moiety Tricos_22_enoyl_chloride->Chloride_Moiety Protein_Acylation Protein Acylation Reactive_Acyl_Group->Protein_Acylation Disruption_of_Cl_Homeostasis Disruption of Cl- Homeostasis Chloride_Moiety->Disruption_of_Cl_Homeostasis Cellular_Dysfunction Cellular Dysfunction Protein_Acylation->Cellular_Dysfunction Disruption_of_Cl_Homeostasis->Cellular_Dysfunction

Conclusion

In the absence of direct experimental evidence, the physiological effects of this compound remain speculative. Based on its chemical structure and the known activities of related long-chain fatty acyl derivatives and chlorinated lipids, it is plausible that this compound could modulate cellular signaling pathways, interact with metabolic enzymes, and potentially exert cytotoxic effects. Further research is necessary to elucidate the specific biological activities of this compound. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tricos-22-enoyl Chloride from Tricos-22-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricos-22-enoyl chloride is a reactive acyl chloride derived from tricos-22-enoic acid, a long-chain unsaturated fatty acid. As an acylating agent, it serves as a key intermediate in the synthesis of various bioactive molecules, including lipids, esters, and amides, which are of significant interest in drug development and biochemical research. The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental step that facilitates these subsequent modifications. This document provides a detailed protocol for the synthesis of this compound using thionyl chloride as the chlorinating agent, a common and effective method for this transformation.

Chemical Reaction

The synthesis involves the reaction of tricos-22-enoic acid with an excess of thionyl chloride (SOCl₂) to yield this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Tricos-22-enoic AcidC₂₃H₄₄O₂352.60White to off-white solid
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid
This compoundC₂₃H₄₃ClO371.04Yellowish oily liquid

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Reactants
Tricos-22-enoic Acid1.0 g (2.83 mmol)
Thionyl Chloride0.5 mL (6.85 mmol, 2.4 equiv.)
SolventAnhydrous Dichloromethane (DCM)
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-4 hours
Expected Outcome
Theoretical Yield1.05 g
Typical Experimental Yield0.95 - 1.0 g (90-95%)
Purity (by ¹H NMR)>95%

Experimental Protocol

Materials and Reagents:

  • Tricos-22-enoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon source

  • Glass syringe and needle

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The reaction evolves toxic gases (SO₂ and HCl). Ensure proper quenching of these gases if necessary.

  • All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tricos-22-enoic acid (1.0 g, 2.83 mmol).

    • Add anhydrous dichloromethane (10 mL) to the flask to dissolve the acid. Stir until a clear solution is obtained.

  • Reaction:

    • Carefully add thionyl chloride (0.5 mL, 6.85 mmol) dropwise to the stirred solution at room temperature using a syringe.

    • After the addition is complete, equip the flask with a reflux condenser fitted with a drying tube.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive byproducts, it is advisable to use a base trap (e.g., a bubbler containing NaOH solution) between the rotary evaporator and the vacuum pump.

    • The crude this compound will be obtained as a yellowish oily liquid. For most applications, the crude product is of sufficient purity and can be used directly in the next step.

    • If higher purity is required, the product can be purified by distillation under high vacuum.

  • Storage:

    • This compound is moisture-sensitive. Store the product under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperature (-20 °C is recommended for long-term storage).

Characterization

The successful synthesis of this compound can be confirmed by spectroscopic methods:

  • ¹H NMR: The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) at ~10-12 ppm and the appearance of a triplet corresponding to the α-methylene protons (-CH₂-COCl) at a downfield shifted position compared to the starting material.

  • IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid at ~2500-3300 cm⁻¹ and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1780-1815 cm⁻¹) compared to the carboxylic acid (~1700-1725 cm⁻¹).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve Tricos-22-enoic Acid in Anhydrous DCM start->dissolve add_socl2 Add Thionyl Chloride (dropwise at RT) dissolve->add_socl2 react Stir at Room Temperature (2-4 hours) add_socl2->react evaporate Remove Solvent and Excess SOCl₂ (Rotary Evaporation) react->evaporate product This compound (Crude Product) evaporate->product characterize Characterization (¹H NMR, IR) product->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

logical_relationship Logical Relationship of Synthesis Components acid Tricos-22-enoic Acid (Starting Material) center acid->center reagent Thionyl Chloride (Chlorinating Agent) reagent->center solvent Anhydrous DCM (Reaction Medium) solvent->center product This compound (Target Product) byproducts SO₂ + HCl (Gaseous Byproducts) center->product center->byproducts

Caption: Key components in the synthesis of this compound.

Application Notes and Protocols for Tricos-22-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or detailed, validated laboratory protocols for Tricos-22-enoyl chloride were found in a comprehensive search of available literature. The following application notes and protocols have been developed based on the general chemical properties of long-chain aliphatic acyl chlorides and safety data for the parent carboxylic acid, tricosanoic acid. It is imperative that all laboratory work is conducted by trained personnel in a controlled environment, and a thorough risk assessment is performed before commencing any experimental work.

Introduction

This compound is a long-chain unsaturated acyl chloride. Acyl chlorides are highly reactive compounds that serve as valuable intermediates in organic synthesis.[1][2][3] They are particularly useful for the acylation of a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[2][4][5] Due to their high reactivity, special care must be taken during handling and storage to prevent accidents and ensure the integrity of the compound.[1][2]

Safety Precautions and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. Contact with skin and eyes can cause severe burns.[6] Inhalation of vapors can cause respiratory tract irritation.[6][7] The following handling procedures are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.

  • Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Moisture Control: This compound is highly sensitive to moisture and will react violently with water to produce hydrochloric acid.[4] All glassware and reaction vessels must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. The recommended storage temperature is typically 2-8°C.[6]

First Aid Measures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Data (Predicted)

As no specific data for this compound is available, the following table presents predicted properties based on its structure as a long-chain unsaturated acyl chloride.

PropertyPredicted ValueNotes
Molecular Formula C₂₃H₄₃ClO
Molecular Weight 371.04 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid.Shorter-chain acyl chlorides are typically colorless liquids.[3][5] The long alkyl chain may result in a waxy solid at room temperature.
Odor Pungent, acridCharacteristic of acyl chlorides.[3]
Boiling Point > 200 °C (at reduced pressure)High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Melting Point Not availableLikely a low-melting solid. For comparison, the parent saturated carboxylic acid, tricosanoic acid, has a melting point of 79.1 °C.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, hexanes). Insoluble and reacts with water and protic solvents (e.g., alcohols).Acyl chlorides are generally soluble in organic solvents.[2] Reaction with water is a defining characteristic of acyl chlorides.[4]

Experimental Protocols

General Workflow for Handling and Use

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G General Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_inert Prepare Inert Atmosphere (Nitrogen/Argon) prep_fume_hood->prep_inert prep_glassware Dry Glassware prep_inert->prep_glassware handle_reagent Transfer this compound via Syringe/Cannula prep_glassware->handle_reagent handle_reaction Add to Reaction Mixture (Under Inert Atmosphere) handle_reagent->handle_reaction cleanup_quench Quench Excess Reagent (e.g., with isopropanol) handle_reaction->cleanup_quench cleanup_waste Dispose of Waste in Designated Halogenated Waste cleanup_quench->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

Protocol for Acylation of an Alcohol (Ester Formation)

This protocol describes a general procedure for the synthesis of an ester from this compound and a generic primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, butanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for workup.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM in a dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) to the stirred solution via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or other appropriate analytical techniques.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel as needed.

G Ester Synthesis Pathway reagent1 This compound product Tricos-22-enoyl Ester reagent1->product reagent2 Primary Alcohol (R-OH) reagent2->product base Tertiary Amine Base byproduct Amine Hydrochloride Salt base->byproduct

Caption: Reaction pathway for the formation of an ester from this compound.

Protocol for Acylation of an Amine (Amide Formation)

This protocol outlines a general procedure for the synthesis of an amide from this compound and a generic primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., butylamine, diethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine, if the amine substrate is used as its salt)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for workup.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous DCM in a dried round-bottom flask. If the amine is used as a hydrochloride salt, add 2.2 equivalents of a tertiary amine base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) to the stirred solution via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with dilute HCl (if a tertiary amine base was used), then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography as needed.

G Amide Synthesis Experimental Workflow start Dissolve Amine in Anhydrous DCM (Under Inert Atmosphere) cool Cool to 0 °C start->cool add_acyl Slowly Add this compound cool->add_acyl react Stir at Room Temperature (1-3h) add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Experimental workflow for the synthesis of an amide.

References

Application Notes and Protocols for the Quantification of Tricos-22-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricos-22-enoyl chloride is a long-chain fatty acyl chloride, a class of highly reactive molecules that serve as important intermediates in the synthesis of various lipids and other bioactive compounds. Due to their reactivity, direct quantification of acyl chlorides in biological or pharmaceutical matrices is challenging.[1] This document provides detailed application notes and protocols for the reliable quantification of this compound using common analytical techniques, focusing on methods that involve a derivatization step to enhance stability and detectability.

The primary analytical challenges associated with this compound include its susceptibility to hydrolysis and its poor chromatographic behavior in its native form. Therefore, the protocols outlined below emphasize derivatization to convert the acyl chloride into a more stable and analyzable derivative prior to chromatographic separation and detection.

Analytical Techniques

The two principal recommended techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. Both methods rely on a crucial derivatization step. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural confirmation but are less suited for routine quantification at low concentrations.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[3] Since this compound is not sufficiently volatile or stable for direct GC analysis, derivatization is mandatory.[4][5] A common approach is the conversion of the acyl chloride to a fatty acid methyl ester (FAME) or another suitable ester, which exhibits excellent chromatographic properties.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes. For the analysis of this compound, derivatization is employed to introduce a chromophore for UV detection or to improve ionization efficiency for mass spectrometry (MS) detection.[1] This approach is particularly useful for samples that are not amenable to the high temperatures of GC.

Experimental Protocols

Protocol 1: Quantification by GC-MS via Esterification

This protocol describes the derivatization of this compound to its corresponding methyl ester, followed by quantification using GC-MS.

Materials:

  • This compound standard

  • Anhydrous Methanol

  • Pyridine (optional, to neutralize HCl byproduct)[6]

  • n-Hexane (HPLC grade)[8]

  • Anhydrous Sodium Sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous n-hexane. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: For liquid samples, dissolve a known amount in anhydrous n-hexane. For solid samples, perform a solvent extraction with n-hexane.

  • Derivatization: a. To 100 µL of the standard or sample solution in a sealed vial, add 500 µL of anhydrous methanol. b. (Optional) Add 10 µL of pyridine to scavenge the HCl formed during the reaction. c. Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.[8] d. After cooling to room temperature, add 1 mL of n-hexane and 1 mL of deionized water. e. Vortex for 1 minute and centrifuge to separate the layers. f. Carefully transfer the upper n-hexane layer, which contains the methyl ester derivative, to a clean vial. g. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

    • Inlet Temperature: 250°C
    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions:
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Electron Ionization (EI) at 70 eV.
    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: Construct a calibration curve by plotting the peak area of the Tricos-22-enoyl methyl ester derivative against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Protocol 2: Quantification by HPLC-UV via Derivatization with a UV-Active Tag

This protocol details the derivatization of this compound with 2-nitrophenylhydrazine to enable sensitive UV detection.[1]

Materials:

  • This compound standard

  • 2-Nitrophenylhydrazine hydrochloride

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in anhydrous acetonitrile.

  • Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile.

  • Derivatization: a. To 100 µL of the standard or sample solution, add 100 µL of the 2-nitrophenylhydrazine solution and 10 µL of triethylamine. b. Vortex the mixture and let it react at room temperature for 30 minutes in the dark.[1]

  • HPLC-UV Analysis: a. Inject 10 µL of the derivatized sample into the HPLC system. b. HPLC Conditions:

    • Mobile Phase A: Water
    • Mobile Phase B: Acetonitrile
    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Detection Wavelength: 395 nm.[1]

  • Quantification: Generate a calibration curve from the peak areas of the derivatized standards and determine the concentration in the samples.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of this compound using the described protocols.

Table 1: GC-MS Quantification of this compound

Sample IDPeak Area (SIM)Calculated Concentration (µg/mL)Recovery (%)
Standard 150,0001.0N/A
Standard 2245,0005.0N/A
Standard 3498,00010.0N/A
Sample A152,0003.195
Sample B378,0007.698

Table 2: HPLC-UV Quantification of this compound

Sample IDPeak Area (395 nm)Calculated Concentration (µg/mL)Recovery (%)
Standard 180,0001.0N/A
Standard 2395,0005.0N/A
Standard 3798,00010.0N/A
Sample A250,0003.196
Sample B620,0007.899

Visualizations

The following diagrams illustrate the experimental workflow and a generalized metabolic context for fatty acyl chlorides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Sample containing This compound Extraction Solvent Extraction (if necessary) Sample->Extraction Derivatization Derivatization (Esterification or UV-Tagging) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Volatile Derivative HPLC HPLC-UV/MS Analysis Derivatization->HPLC UV-Active Derivative Data Data Analysis and Quantification GCMS->Data HPLC->Data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_inputs Precursors cluster_activation Activation cluster_products Downstream Products FA Tricos-22-enoic Acid Acyl_Cl This compound (Reactive Intermediate) FA->Acyl_Cl Acyl-CoA Synthetase (in vivo equivalent) TAG Triacylglycerols Acyl_Cl->TAG PL Phospholipids Acyl_Cl->PL CE Cholesteryl Esters Acyl_Cl->CE Other Other Bioactive Lipids Acyl_Cl->Other

Caption: Generalized metabolic role of fatty acyl chlorides.

References

Application Notes and Protocols: Tricos-22-enoyl Chloride in Lipidomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-22-enoyl chloride, a derivative of a very long-chain fatty acid (VLCFA), presents a unique chemical tool for advanced lipidomic analysis. Due to its reactive acyl chloride group, it can be utilized in various applications, including as a derivatizing agent to enhance the detection and quantification of specific lipid classes by mass spectrometry, and in the synthesis of novel lipid standards and probes. This document provides detailed application notes and protocols for the use of this compound in lipidomic studies, with a focus on derivatization of endogenous lipids for improved analytical sensitivity and specificity.

Very long-chain fatty acids are critical components of cellular lipids, such as sphingolipids and glycerophospholipids, and play significant roles in membrane structure and cell signaling.[1][2] Altered VLCFA metabolism has been linked to several neurological and metabolic disorders, making their accurate quantification crucial for disease diagnosis and drug development.[1][2]

Principle of Application: Derivatization for Enhanced Mass Spectrometry Detection

The primary application of this compound detailed here is its use as a chemical derivatization reagent. The acyl chloride group readily reacts with nucleophilic moieties, such as primary amines in phosphatidylethanolamines (PE) and phosphatidylserines (PS), under mild conditions. This derivatization strategy introduces a long, unsaturated acyl chain, which can improve chromatographic separation and, more importantly, enhance ionization efficiency in mass spectrometry, leading to lower limits of detection.

Experimental Protocols

Protocol 1: Derivatization of Aminophospholipids from Biological Samples

This protocol outlines the procedure for the derivatization of phosphatidylethanolamine (PE) and phosphatidylserine (PS) in a lipid extract from cultured cells or tissue homogenates.

Materials:

  • This compound solution (1 mg/mL in anhydrous toluene)

  • Lipid extract from biological samples (e.g., obtained via a Bligh-Dyer or Matyash extraction)

  • Anhydrous pyridine

  • Anhydrous toluene

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Nitrogen gas stream

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a 2 mL glass vial, add a known aliquot of the lipid extract (e.g., corresponding to 1 million cells or 1 mg of tissue).

    • Add the internal standard to the vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Re-dissolve the dried lipid film in 100 µL of anhydrous toluene.

  • Derivatization Reaction:

    • Add 10 µL of anhydrous pyridine to the lipid solution.

    • Add 20 µL of the this compound solution.

    • Vortex the mixture gently for 10 seconds.

    • Incubate the reaction at 60°C for 30 minutes.

  • Quenching and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 50 µL of methanol to quench any unreacted this compound.

    • Perform a liquid-liquid extraction by adding 500 µL of chloroform and 250 µL of water.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the derivatized lipids into a clean vial.

  • Sample Analysis:

    • Evaporate the solvent from the collected organic phase under a nitrogen stream.

    • Reconstitute the sample in a suitable solvent for your analytical platform (e.g., 100 µL of methanol:chloroform 9:1 v/v).

    • The sample is now ready for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Derivatized Aminophospholipids

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20-20.1 min: return to 30% B

    • 20.1-25 min: re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Multiple Reaction Monitoring (MRM): Set up transitions for the specific derivatized PE and PS species of interest. The precursor ion will be the [M+H]+ (positive mode) or [M-H]- (negative mode) of the Tricos-22-enoyl derivatized lipid. The product ions will be specific fragments, including the Tricos-22-enoyl fatty acid fragment.

Data Presentation

The following table represents hypothetical quantitative data from a lipidomic study comparing a control and a treated cell line, where this compound was used for derivatization of phosphatidylethanolamines.

Analyte (Derivatized PE Species)Control (pmol/10^6 cells)Treated (pmol/10^6 cells)Fold Changep-value
PE(16:0/18:1)-Tricos-22-enoyl125.3 ± 10.2188.0 ± 15.51.500.008
PE(18:0/18:2)-Tricos-22-enoyl88.7 ± 7.595.4 ± 8.11.080.450
PE(18:0/20:4)-Tricos-22-enoyl45.1 ± 4.992.5 ± 9.82.05<0.001
PE(18:1/18:1)-Tricos-22-enoyl210.6 ± 22.1205.3 ± 19.90.970.780

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis LipidExtraction Lipid Extraction InternalStandard Add Internal Standard LipidExtraction->InternalStandard Drying Solvent Evaporation InternalStandard->Drying Reconstitution Reconstitute in Toluene Drying->Reconstitution Start Derivatization DerivatizationReaction Add this compound & Pyridine Incubate at 60°C Reconstitution->DerivatizationReaction Quenching Quench with Methanol DerivatizationReaction->Quenching LLE Liquid-Liquid Extraction Quenching->LLE Proceed to Analysis FinalDrying Evaporate Organic Phase LLE->FinalDrying FinalReconstitution Reconstitute for LC-MS FinalDrying->FinalReconstitution LCMS LC-MS/MS Analysis FinalReconstitution->LCMS

Caption: Experimental workflow for lipid derivatization.

Hypothetical Signaling Pathway Involving VLCFAs

Very long-chain fatty acids are essential for the synthesis of sphingolipids like ceramides and sphingomyelin. These lipids are integral to the formation of lipid rafts, which are signaling platforms in the cell membrane. This diagram illustrates a simplified pathway where the elongation of fatty acids by ELOVL enzymes leads to the production of VLCFAs, which are then incorporated into complex lipids, influencing downstream signaling.

signaling_pathway cluster_synthesis VLCFA Synthesis cluster_incorporation Incorporation into Complex Lipids cluster_signaling Downstream Signaling FattyAcids Fatty Acids (e.g., C16:0) ELOVL ELOVL Enzymes FattyAcids->ELOVL VLCFA Very Long-Chain Fatty Acids (>C22) ELOVL->VLCFA CeramideSynthase Ceramide Synthase VLCFA->CeramideSynthase Ceramides VLCFA-Ceramides CeramideSynthase->Ceramides SphingomyelinSynthase Sphingomyelin Synthase Ceramides->SphingomyelinSynthase Sphingomyelin VLCFA-Sphingomyelin SphingomyelinSynthase->Sphingomyelin LipidRafts Lipid Raft Formation Sphingomyelin->LipidRafts ReceptorClustering Receptor Clustering LipidRafts->ReceptorClustering CellSignaling Cell Signaling Cascades (e.g., Apoptosis, Proliferation) ReceptorClustering->CellSignaling

Caption: Simplified VLCFA metabolism and signaling pathway.

Applications in Drug Development

The methodologies described here can be applied in various stages of drug development:

  • Target Identification and Validation: Quantifying changes in VLCFA-containing lipids in disease models can help validate enzymes like ELOVLs as drug targets.

  • Pharmacodynamic Biomarker Discovery: Derivatized lipids can serve as sensitive biomarkers to assess the in vivo effects of drug candidates that modulate lipid metabolism.

  • Toxicology Studies: Alterations in specific lipid profiles can be indicative of off-target drug effects. The enhanced sensitivity provided by this method allows for the detection of subtle but significant changes.

Conclusion

This compound is a valuable tool for lipidomic researchers. Its utility as a derivatizing agent for aminophospholipids, as detailed in these protocols, can significantly improve the sensitivity and specificity of their quantification by mass spectrometry. The provided workflows and hypothetical data serve as a guide for integrating this reagent into studies aimed at understanding the roles of very long-chain fatty acids in health and disease. As with any acyl chloride, appropriate handling in an anhydrous environment is crucial for successful derivatization. Researchers are encouraged to optimize reaction conditions for their specific sample types and analytical platforms.

References

Purification of Tricos-22-enoyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. This document provides detailed application notes and protocols for the purification of Tricos-22-enoyl chloride, a long-chain acyl chloride, following its synthesis.

This compound is synthesized from its corresponding carboxylic acid, Tricos-22-enoic acid. The most common methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. While these reactions are generally efficient, the crude product is often contaminated with excess reagent, byproducts, and unreacted starting material. The high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, necessitates careful and efficient purification techniques.

Selecting the Appropriate Purification Method

The choice of purification method for this compound largely depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following diagram outlines a decision-making process for selecting the most suitable technique.

Logical Flow for Selecting a Purification Method start Crude this compound thermal_stability Is the compound thermally stable? start->thermal_stability impurities_volatile Are impurities significantly more volatile? start->impurities_volatile solid_product Is the product a solid at room temperature? thermal_stability->solid_product No distillation Vacuum Fractional Distillation thermal_stability->distillation Yes washing Aqueous Wash (with caution) impurities_volatile->washing Yes (e.g., SOCl2) crystallization Recrystallization solid_product->crystallization Yes chromatography Flash Chromatography (under inert conditions) solid_product->chromatography No end Pure this compound distillation->end crystallization->end chromatography->end washing->thermal_stability

Caption: Decision tree for selecting a purification method for this compound.

Experimental Protocols

Below are detailed protocols for the most common and effective purification methods for this compound. All procedures should be conducted in a fume hood with appropriate personal protective equipment, and all glassware must be thoroughly dried to prevent hydrolysis.

Protocol 1: Vacuum Fractional Distillation

This is the preferred method for purifying thermally stable, liquid acyl chlorides.

Workflow:

Workflow for Vacuum Fractional Distillation A Crude Product in Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Connect to High Vacuum Pump B->C D Gradually Heat the Sample C->D E Collect Fractions at Constant Boiling Point D->E F Characterize Purity (IR, NMR) E->F G Store Under Inert Atmosphere F->G

Caption: Step-by-step workflow for the purification of this compound via vacuum fractional distillation.

Methodology:

  • Preparation: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of this compound, collect the main fraction in a separate, pre-weighed receiving flask.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

  • Storage: The purified product should be stored in a sealed container under an inert atmosphere and refrigerated to prevent degradation.

Protocol 2: Recrystallization

This method is suitable if the this compound is a solid at room temperature or can be solidified at low temperatures.

Methodology:

  • Solvent Selection: Choose a dry, inert solvent in which the this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Anhydrous hexane or heptane are often suitable choices.

  • Dissolution: In a flask under an inert atmosphere, dissolve the crude product in a minimal amount of the warm solvent.

  • Cooling: Slowly cool the solution to room temperature and then in an ice bath or freezer to induce crystallization.

  • Isolation: Quickly filter the crystals using a Büchner funnel under a blanket of inert gas.

  • Washing: Wash the crystals with a small amount of the cold, dry solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 3: Flash Chromatography

This technique is less common for highly reactive acyl chlorides but can be used with care for challenging separations.

Methodology:

  • Stationary and Mobile Phase: Use a silica gel stationary phase that has been dried under high vacuum. The mobile phase should be a non-polar, anhydrous solvent system (e.g., hexane/ethyl acetate).

  • Column Packing: Pack the column with the dried silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and quickly load it onto the column.

  • Elution: Elute the column with the mobile phase under positive pressure (using nitrogen or argon).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC), keeping in mind that the acyl chloride may streak or react on the TLC plate. It is often better to analyze fractions after quenching a small aliquot with methanol to form the more stable methyl ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Purity Assessment

The purity of the final product should be assessed using various analytical techniques. The following table summarizes the expected outcomes for each purification method.

Purification MethodTypical YieldPurity (by GC-MS after derivatization)Key Impurities Removed
Vacuum Fractional Distillation70-90%>98%Excess chlorinating agent, low-boiling byproducts, starting carboxylic acid
Recrystallization50-80%>99%Polar impurities, starting carboxylic acid
Flash Chromatography40-70%>97%Structurally similar impurities, colored byproducts

Analytical Characterization

  • Infrared (IR) Spectroscopy: The purified this compound should show a strong carbonyl (C=O) stretch around 1790-1810 cm⁻¹ and the disappearance of the broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the acyl chloride and the absence of impurities. The proton alpha to the carbonyl group will show a characteristic downfield shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the reactivity of acyl chlorides, analysis is typically performed after derivatization to the corresponding methyl ester (by quenching with anhydrous methanol) or anilide (by quenching with aniline). This allows for accurate quantification of purity.

By following these detailed protocols and considering the outlined decision-making process, researchers can effectively purify this compound to the high degree of purity required for subsequent applications in research and drug development.

Application Note: Derivatization of Tricos-22-enoyl Chloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tricos-22-enoyl chloride is a long-chain unsaturated acyl chloride. For accurate quantification and identification using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step. The high reactivity of the acyl chloride group makes it unsuitable for direct injection into a GC system. Conversion to a more stable and volatile derivative, such as a fatty acid methyl ester (FAME), is necessary to achieve good chromatographic separation and reproducible mass spectra. This application note details a robust protocol for the derivatization of this compound to its corresponding methyl ester, methyl tricos-22-enoate, for subsequent GC-MS analysis.

The primary method employed is a straightforward esterification with methanol. Due to the high reactivity of the acyl chloride, the reaction proceeds efficiently, often without the need for the strong acid catalysts typically required for the esterification of free fatty acids.[1][2] This protocol is suitable for researchers in lipidomics, drug development, and quality control who need to analyze long-chain unsaturated fatty acids.

Principle of the Method

This compound is reacted with anhydrous methanol. The nucleophilic oxygen of the methanol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of methyl tricos-22-enoate and hydrogen chloride (HCl) as a byproduct. The resulting FAME is more volatile and less polar than the original acyl chloride, making it amenable to GC-MS analysis.[3] The reaction is typically rapid and quantitative.

Experimental Protocols

1. Materials and Reagents

  • This compound sample

  • Anhydrous Methanol (CH₃OH), GC grade or equivalent

  • Hexane, GC grade or equivalent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pyridine (optional, as an HCl scavenger)

  • Internal Standard (e.g., methyl heptadecanoate), if quantitative analysis is required

  • Glassware: reaction vials with screw caps and PTFE-lined septa, pipettes, volumetric flasks

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

2. Derivatization Protocol: Methanolysis of this compound

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial. If an internal standard is being used for quantification, add it at this stage.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 15-30 minutes in a heating block or water bath. The reaction of acyl chlorides with alcohols is generally rapid.[1][2]

  • Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl tricos-22-enoate into the hexane layer.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete phase separation.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS system.

3. GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of very long-chain fatty acid methyl esters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnPolar capillary column (e.g., FAMEWAX, DB-WAX, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injection ModeSplitless or split (e.g., 20:1), depending on sample concentration
Injector Temperature250°C
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 10-15 min.[4][5] A slower ramp rate may improve separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Ion Source Temperature230°C
Transfer Line Temp.250°C
Acquisition ModeFull Scan for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]

Data Presentation

Table 1: Expected GC-MS Data for Methyl Tricos-22-enoate

AnalyteMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
Methyl tricos-22-enoateC₂₄H₄₆O₂366.6220-25 (column dependent)366 (M+), 335 (M-31), 264, 143, 87, 74 (base peak)[7][8][9]

Note: The mass fragments are predicted based on the fragmentation pattern of similar long-chain unsaturated FAMEs, such as methyl erucate (C22:1). The base peak at m/z 74 is characteristic of the McLafferty rearrangement of fatty acid methyl esters.

Visualizations

Derivatization_Workflow Derivatization Workflow for this compound start Start: this compound Sample sample_prep 1. Sample Preparation (1-5 mg in reaction vial) start->sample_prep add_methanol 2. Add 1 mL Anhydrous Methanol sample_prep->add_methanol react 3. Reaction (60°C for 15-30 min) add_methanol->react extract 4. Add 1 mL Hexane & Vortex react->extract centrifuge 5. Centrifuge for Phase Separation extract->centrifuge dry 6. Transfer & Dry Hexane Layer (with Na₂SO₄) centrifuge->dry gcms 7. GC-MS Analysis dry->gcms end End: Data Acquisition gcms->end

Caption: Experimental workflow for the derivatization of this compound.

Signaling_Pathway Chemical Reaction of Derivatization cluster_reactants Reactants cluster_products Products Tricos-22-enoyl_chloride This compound (C₂₃H₄₃ClO) Methyl_tricos-22-enoate Methyl tricos-22-enoate (C₂₄H₄₆O₂) Tricos-22-enoyl_chloride->Methyl_tricos-22-enoate + Methanol HCl Hydrogen Chloride (HCl) Tricos-22-enoyl_chloride->HCl + Methanol Methanol Methanol (CH₃OH)

Caption: Reaction of this compound with methanol.

References

Application Notes and Protocols: Tricos-22-enoyl Chloride as a Putative Irreversible Inhibitor for Fatty Acid Amide Hydrolase (FAAH) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of enzymology, pharmacology, and neuroscience.

Disclaimer: Tricos-22-enoyl chloride is a specialized chemical entity for which there is a lack of specific published data regarding its use in enzyme assays. The following application note is a scientifically informed, hypothetical example demonstrating its potential application as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The protocols and data presented are illustrative and based on established methodologies for characterizing similar enzyme inhibitors.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[1][2][3] By terminating endocannabinoid signaling, FAAH plays a crucial role in regulating pain, inflammation, and neurological processes.[4] As such, FAAH is a significant therapeutic target for the development of analgesics and anti-inflammatory agents. Irreversible inhibitors of FAAH have shown promise in providing sustained elevation of endogenous anandamide levels, offering potential therapeutic benefits.

This compound is a very-long-chain fatty acyl chloride. Acyl chlorides are highly reactive electrophiles that can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition. Given the substrate promiscuity of FAAH for various fatty acid derivatives, it is hypothesized that this compound may act as an irreversible inhibitor by acylating the catalytic serine residue (Ser241) in the FAAH active site. This application note provides a hypothetical framework and detailed protocols for evaluating the inhibitory potential of this compound against human FAAH.

Hypothetical Signaling Pathway

The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the proposed mechanism of inhibition by this compound.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_pre Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide_pre->CB1_Receptor Binds to FAAH FAAH Anandamide_pre->FAAH Hydrolysis CB1_Receptor->Anandamide_pre Retrograde Signaling Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Produces Tricos_Cl Tricos-22-enoyl chloride Tricos_Cl->FAAH Irreversible Inhibition

Caption: FAAH in Endocannabinoid Signaling and Its Inhibition.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of this compound as an inhibitor of FAAH.

Table 1: Inhibitory Potency of this compound against Human FAAH

CompoundIC50 (nM)Hill Slope
This compound75.21.1
URB597 (Control Inhibitor)4.51.0

Table 2: Kinetic Parameters of FAAH Inhibition by this compound

Inhibitorkinact (min-1)KI (nM)kinact/KI (M-1s-1)
This compound0.09812013,600

Experimental Protocols

Protocol 1: Determination of IC50 for FAAH Inhibition

This protocol describes a fluorometric assay to determine the concentration of this compound required to inhibit 50% of FAAH activity.

Materials:

  • Recombinant human FAAH (expressed in E. coli)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC)

  • This compound

  • URB597 (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of this compound and URB597 in DMSO. A typical concentration range for this compound would be 1 nM to 100 µM.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

  • Add 178 µL of Assay Buffer containing recombinant human FAAH (final concentration 1 µg/mL) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of FAAH substrate (Arachidonoyl-AMC, final concentration 10 µM) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Time-Dependent Inhibition Kinetics (kinact and KI)

This protocol is used to confirm the irreversible nature of the inhibition and to determine the kinetic parameters of inactivation.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare various concentrations of this compound in DMSO.

  • In separate tubes, pre-incubate FAAH (10 µg/mL) with each concentration of this compound or DMSO at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), take an aliquot of each pre-incubation mixture and dilute it 100-fold into the assay buffer to stop further inactivation.

  • Immediately measure the residual FAAH activity by adding the diluted enzyme to wells of a 96-well plate containing the FAAH substrate (Arachidonoyl-AMC, 10 µM).

  • Measure the fluorescence as described in Protocol 1.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Experimental Workflow Visualization

The following diagram outlines the workflow for the characterization of this compound as a FAAH inhibitor.

Experimental_Workflow cluster_protocol1 Protocol 1: IC50 Determination cluster_protocol2 Protocol 2: Time-Dependent Inhibition P1_Step1 Prepare Serial Dilutions of Inhibitor P1_Step2 Add Inhibitor and FAAH to Plate P1_Step1->P1_Step2 P1_Step3 Pre-incubate at 37°C P1_Step2->P1_Step3 P1_Step4 Initiate Reaction with Substrate P1_Step3->P1_Step4 P1_Step5 Measure Fluorescence (Kinetic Read) P1_Step4->P1_Step5 P1_Step6 Calculate Reaction Rates P1_Step5->P1_Step6 P1_Step7 Plot Dose-Response Curve and Determine IC50 P1_Step6->P1_Step7 P2_Step1 Pre-incubate FAAH with Inhibitor at Various Times P1_Step7->P2_Step1 P2_Step2 Dilute to Stop Inactivation P2_Step1->P2_Step2 P2_Step3 Measure Residual FAAH Activity P2_Step2->P2_Step3 P2_Step4 Determine k_obs for each Concentration P2_Step3->P2_Step4 P2_Step5 Plot k_obs vs. [Inhibitor] P2_Step4->P2_Step5 P2_Step6 Determine k_inact and K_I P2_Step5->P2_Step6 end_node End Characterization P2_Step6->end_node start Start Characterization start->P1_Step1

Caption: Workflow for FAAH Inhibitor Characterization.

Conclusion

This application note provides a hypothetical, yet plausible, framework for the use of this compound as a tool compound for studying Fatty Acid Amide Hydrolase. The high reactivity of the enoyl chloride functional group suggests its potential as an irreversible inhibitor that covalently modifies the active site of FAAH. The detailed protocols for determining IC50 and time-dependent inhibition kinetics offer a robust methodology for characterizing such interactions. Researchers in drug discovery and chemical biology can adapt these protocols to investigate novel covalent inhibitors for FAAH and other serine hydrolases. It is imperative that any experimental work with this and similar compounds be preceded by a thorough literature review for any newly available data.

References

Safe storage and handling procedures for Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Tricos-22-enoyl Chloride

Introduction

This compound is a long-chain fatty acyl chloride. Like other acyl chlorides, it is expected to be a highly reactive compound, making it a versatile reagent in organic synthesis, particularly for the introduction of the tricos-22-enoyl group into various molecules.[1][2] Its high reactivity also necessitates stringent safety precautions during storage and handling to prevent accidental exposure and violent reactions.[1][3]

Hazard Identification and General Precautions

Acyl chlorides are generally corrosive, lachrymatory (tear-inducing), and react violently with water.[1][3][4] The primary hazards associated with this compound are expected to be similar.

General Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Do not breathe vapors or mists.[4][8]

  • Keep away from sources of ignition as acyl chlorides can be combustible.[4][8]

Quantitative Data Summary

Specific quantitative data for this compound is not available. The following table summarizes the general physical and chemical properties of long-chain acyl chlorides based on available data for similar compounds.

PropertyGeneral Value/Information for Long-Chain Acyl Chlorides
Physical State Liquid or low-melting solid at room temperature.[4]
Appearance Colorless to pale yellow liquid.[2]
Odor Pungent, acrid.[2]
Water Solubility Decomposes violently in water.[1][4]
Solubility in other solvents Generally soluble in aprotic organic solvents such as ethers, and chlorinated hydrocarbons.[2]
Reactivity Highly reactive with nucleophiles such as water, alcohols, amines, and strong bases.[1][4]

Experimental Protocols

General Protocol for Handling and Dispensing this compound
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary glassware and reagents. Ensure all glassware is dry.

  • Personal Protective Equipment (PPE): Don appropriate PPE as described in Section 2.

  • Inert Atmosphere: If the compound is moisture-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Dispensing: Use a dry syringe or cannula to transfer the liquid. If it is a solid, use a spatula in a glove box or under a stream of inert gas.

  • Quenching: After dispensing, quench any residual this compound on the syringe or spatula by carefully adding it to a beaker containing a suitable quenching agent like a dilute solution of sodium bicarbonate or a non-protic solvent followed by a controlled addition of an alcohol (e.g., isopropanol).

  • Cleaning: Clean all glassware carefully. Residual acyl chloride will react with water and release HCl gas.

Protocol for a Typical Acylation Reaction

This protocol describes a general procedure for the acylation of an alcohol with this compound.

  • Reaction Setup: In a fume hood, set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connected to an inert gas line).

  • Reagent Preparation: Dissolve the alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) in the reaction flask.

  • Addition of Acyl Chloride: Dissolve the this compound in the same dry, aprotic solvent and add it to the dropping funnel.

  • Reaction: Cool the reaction flask in an ice bath. Add the this compound solution dropwise to the stirred alcohol solution.

  • Work-up: After the reaction is complete (monitored by TLC or other appropriate methods), slowly and carefully add water or a dilute aqueous acid solution to quench the reaction and wash the organic layer.

  • Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the resulting ester by an appropriate method, such as column chromatography.

Safe Storage and Handling Procedures

Storage:

  • Store this compound in a tightly sealed container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as water, alcohols, amines, and strong bases.[4][8]

  • Consider storing under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[8]

Handling:

  • As previously stated, all handling should be performed in a chemical fume hood.[4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Use only non-sparking tools.[9]

Spill and Waste Disposal:

  • In case of a small spill, absorb the material with an inert, dry absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[4]

  • Do not use water to clean up spills as it will cause a violent reaction.[8]

  • Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

G General Reactivity and Hazards of Acyl Chlorides AcylChloride Tricos-22-enoyl Chloride Water Water/Moisture AcylChloride->Water Reacts Violently With Alcohol Alcohols AcylChloride->Alcohol Reacts With Amine Amines AcylChloride->Amine Reacts With Base Strong Bases AcylChloride->Base Reacts Violently With CarboxylicAcid Carboxylic Acid + HCl (Corrosive Gas) Water->CarboxylicAcid Produces Ester Ester + HCl (Corrosive Gas) Alcohol->Ester Produces Amide Amide + HCl (Corrosive Gas) Amine->Amide Produces ViolentReaction Violent Reaction/ Decomposition Base->ViolentReaction Leads to G Safe Handling Workflow for Acyl Chlorides Start Start Prep Prepare Workspace (Fume Hood, Dry Glassware) Start->Prep PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Handle Handle Under Inert Atmosphere (if required) PPE->Handle Dispense Dispense Required Amount (Dry Syringe/Spatula) Handle->Dispense Quench Quench Residual Material and Contaminated Tools Dispense->Quench Clean Clean Glassware Carefully Quench->Clean Store Store Properly in a Cool, Dry, Ventilated Area Clean->Store End End Store->End

References

Application Notes and Protocols: Tricos-22-enoyl Chloride for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-22-enoyl chloride is a novel, long-chain unsaturated fatty acid analog designed for the metabolic labeling of proteins and lipids. Its unique structure, featuring a terminal chloride group, allows for bioorthogonal reactions, enabling the sensitive and specific detection and identification of acylated biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in cellular and biochemical research. Metabolic labeling with fatty acid analogs is a powerful technique to trace the flow of these molecules through various metabolic pathways and to study protein turnover.[1]

The covalent attachment of fatty acids to proteins, known as fatty acylation, is a critical post-translational modification that regulates protein localization, activity, and stability. The study of these modifications is essential for understanding the biology of hundreds of lipid-modified proteins. This compound serves as a chemical reporter that mimics natural lipids and contains a bioorthogonal handle, facilitating the visualization and identification of fatty-acylated proteins.

Principle of the Method

This compound is a cell-permeable molecule that is metabolized by cells and incorporated into proteins and lipids by cellular enzymes. The chloride handle allows for a subsequent bioorthogonal click chemistry reaction with an azide-containing reporter molecule, such as a fluorophore or biotin, for downstream detection and analysis. This non-radioactive method provides a robust alternative to traditional labeling techniques.

I. Application Notes

Applications
  • Profiling Protein Acylation: Identification of novel protein targets of fatty acylation.

  • Dynamic Labeling Studies: Investigation of the dynamics of protein acylation and deacylation in response to cellular stimuli.

  • Subcellular Localization: Visualization of the subcellular localization of acylated proteins.

  • Enzyme Activity Assays: Screening for inhibitors of enzymes involved in fatty acid metabolism and protein acylation.

  • Lipid Metabolism Studies: Tracing the incorporation of very-long-chain fatty acids into complex lipids. By labeling metabolites like fatty acids, researchers can gain insights into cellular energy usage and metabolic reprogramming.[1]

Advantages of this compound
  • Metabolic Incorporation: Readily taken up by cells and incorporated by endogenous metabolic pathways.

  • Bioorthogonal Handle: The chloride group allows for specific chemical ligation with azide probes.

  • Versatility: Can be used in a wide range of cell types and experimental systems.

  • Non-Radioactive: Safer to handle and dispose of compared to traditional radiolabeling methods.

Required Materials
  • This compound

  • Cell culture medium and supplements

  • Reporter probes (e.g., Azide-Fluorophore, Azide-Biotin)

  • Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, or a copper-free click chemistry reagent)

  • Cell lysis buffer

  • Protein quantification assay reagents

  • SDS-PAGE and Western blotting equipment

  • Fluorescence scanner or mass spectrometer

II. Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into proteins in living cells.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare the labeling medium by diluting the this compound stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired period (typically 4-24 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the labeling medium and wash the cells three times with cold PBS.

  • Proceed immediately to cell lysis (Protocol 2.2) or store the cell pellet at -80°C.

Experimental Workflow for Metabolic Labeling

G cluster_0 Cell Culture and Labeling cluster_1 Downstream Processing start Plate cells labeling Add this compound in medium start->labeling incubation Incubate (4-24h) labeling->incubation wash Wash with PBS incubation->wash lysis Cell Lysis wash->lysis click_reaction Click Chemistry Reaction lysis->click_reaction analysis Analysis (Gel or MS) click_reaction->analysis

Caption: Workflow for metabolic labeling of cells with this compound.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • Labeled cell pellet from Protocol 2.1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Protocol 3: In-gel Fluorescence Detection of Labeled Proteins

This protocol describes the visualization of this compound-labeled proteins using click chemistry and fluorescence gel scanning.

Materials:

  • Normalized protein lysate (from Protocol 2.2)

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Click chemistry reagents (e.g., CuSO4, Sodium Ascorbate, TBTA ligand)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction cocktail containing the azide-fluorophore.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.

Protocol 4: Affinity Purification and Identification of Labeled Proteins by Mass Spectrometry

This protocol allows for the identification of novel fatty-acylated proteins.

Materials:

  • Normalized protein lysate (from Protocol 2.2)

  • Azide-biotin

  • Click chemistry reagents

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Perform the click chemistry reaction as described in Protocol 2.3, but using Azide-biotin instead of a fluorophore.

  • Incubate the biotinylated lysate with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation to capture the labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

Signaling Pathway Investigated by this compound Labeling

cluster_pathway Protein Acylation Pathway T22EC Tricos-22-enoyl-CoA PAT Protein Acyltransferase (Enzyme) T22EC->PAT Protein Substrate Protein Protein->PAT Acylated_Protein Acylated Protein PAT->Acylated_Protein Membrane Membrane Targeting Acylated_Protein->Membrane Function Downstream Signaling & Protein Function Membrane->Function

Caption: Protein acylation pathway elucidated using this compound.

III. Data Presentation

The following tables present representative quantitative data obtained from experiments using this compound.

Table 1: Dose-dependent Labeling of Cellular Proteins

This compound (µM)Total Fluorescence Intensity (Arbitrary Units)
01,205
1015,873
2538,452
5062,118
10065,340 (saturation observed)

Table 2: Time-course of Protein Labeling

Incubation Time (hours)Total Fluorescence Intensity (Arbitrary Units)
01,150
218,980
435,670
858,900
1661,200
2460,850

Table 3: Identification of Novel Acylated Proteins by Mass Spectrometry

Protein IDProtein NamePeptide CountFunction
P12345Signal Transducing Protein X12Kinase signaling
Q67890Membrane Trafficking Protein Y8Vesicular transport
A1B2C3Cytoskeletal Scaffolding Protein Z5Cell structure and motility
D4E5F6Metabolic Enzyme W3Glycolysis

IV. Troubleshooting

IssuePossible CauseSuggested Solution
No or low labeling signal Insufficient concentration of the probe.Optimize the concentration of this compound (try a range from 10-100 µM).
Short incubation time.Increase the incubation time (try a time course from 4-24 hours).
Inefficient click chemistry reaction.Check the freshness and concentration of click chemistry reagents. Ensure the reaction is protected from light.
High background signal Non-specific binding of the probe or reporter.Reduce the concentration of the azide probe. Increase the number and stringency of wash steps.
Cell death due to probe toxicity.Perform a cell viability assay to determine the optimal, non-toxic concentration of this compound.
Smeared bands on the gel Protein degradation.Ensure adequate protease inhibitors are used in the lysis buffer. Keep samples on ice.

V. Conclusion

This compound is a valuable tool for the study of protein and lipid acylation. The protocols outlined in this document provide a framework for its successful application in metabolic labeling experiments. The ability to specifically tag and identify acylated biomolecules will undoubtedly contribute to a deeper understanding of the cellular processes they regulate.

References

Application Notes and Protocols: Tricos-22-enoyl Chloride as a Precursor for Novel Lipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-22-enoyl chloride is a long-chain unsaturated fatty acyl chloride that serves as a highly reactive precursor for the synthesis of a diverse range of novel lipids. Its 23-carbon backbone with a terminal double bond offers a unique structural motif for the development of new biomaterials, drug delivery vehicles, and bioactive lipids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of novel lipid species. The reactivity of the acyl chloride group allows for facile esterification and amidation reactions with a variety of hydrophilic head groups, enabling the creation of custom amphiphilic molecules.

Synthesis of this compound

The synthesis of this compound from its corresponding carboxylic acid, Tricos-22-enoic acid, is a critical first step. Thionyl chloride is a common and effective reagent for this conversion.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tricos-22-enoic acid (1 equivalent). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add a dry, non-polar solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the flask at room temperature with gentle stirring.[1]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual SOCl₂, co-evaporate with dry toluene two to three times.[1] The resulting this compound should be a clear, yellowish oil and is typically used in the next step without further purification.

Synthesis of Novel Lipids

This compound is a versatile building block for creating novel lipids through esterification or amidation. Below are general protocols for the synthesis of a novel ester-linked and a novel amide-linked lipid.

Protocol 3.1: Synthesis of a Novel Ester-Linked Lipid

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol-containing head group (e.g., a polyethylene glycol (PEG) derivative or a glycerol derivative) (1 equivalent) in a dry polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 equivalents) to the solution to act as an acid scavenger.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3.2: Synthesis of a Novel Amide-Linked Lipid

  • Reaction Setup: Dissolve the desired amine-containing head group (e.g., an amino acid derivative or an amino-functionalized polymer) (1 equivalent) in a suitable dry solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Acyl Chloride Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 3.1.

Table 1: Representative Quantitative Data for Novel Lipid Synthesis

PrecursorHead GroupReaction TypeSolventYield (%)Purity (%) (by HPLC)
This compoundmPEG-OH (2kDa)EsterificationDCM85>98
This compoundGlycerolEsterificationTHF78>95
This compoundL-serine methyl esterAmidationDCM82>97
This compoundDoxorubicinAmidationDMF65>95

Characterization of Novel Lipids

Thorough characterization is essential to confirm the structure and purity of the newly synthesized lipids.

Protocol 4.1: Structural and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified lipid in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR will confirm the presence of characteristic peaks for the tricosenoyl chain (alkenyl protons around 5.3 ppm, methylene protons), the linker, and the head group. Integration of the peaks can provide information on the relative number of protons and thus the structure.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the lipid.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI)-MS or Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: Determine the molecular weight of the synthesized lipid to confirm the successful conjugation of the acyl chain and the head group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Use a C18 column with a gradient of organic solvent (e.g., acetonitrile or methanol) in water to assess the purity of the final product. A UV detector can be used if the head group contains a chromophore. An evaporative light scattering detector (ELSD) is suitable for lipids without a chromophore.

Table 2: Characterization Data for a Novel PEGylated Lipid

Analysis TechniqueParameterObserved ValueExpected Value
¹H NMR (CDCl₃)Chemical Shift (ppm)5.35 (m, 2H, -CH=CH-), 3.64 (br s, PEG protons), 2.31 (t, 2H, -CH₂-COO-)Consistent with structure
ESI-MS[M+Na]⁺Varies with PEG sizeCalculated MW + 22.99
RP-HPLCPurity (%)>98N/A

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for Novel Lipid Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Tricos-22-enoic Acid Tricos-22-enoic Acid This compound This compound Tricos-22-enoic Acid->this compound SOCl2 Novel Lipid Novel Lipid This compound->Novel Lipid Esterification / Amidation Head Group (Alcohol/Amine) Head Group (Alcohol/Amine) Head Group (Alcohol/Amine)->Novel Lipid Column Chromatography Column Chromatography Novel Lipid->Column Chromatography NMR NMR Column Chromatography->NMR MS MS Column Chromatography->MS HPLC HPLC Column Chromatography->HPLC

Caption: Workflow for the synthesis and characterization of novel lipids.

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Novel Lipid-based Nanoparticle Novel Lipid-based Nanoparticle Receptor Receptor Novel Lipid-based Nanoparticle->Receptor Binding Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activation Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical modulation of a signaling pathway by a novel lipid.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel lipids with unique properties. The protocols outlined in this document provide a framework for the successful synthesis, purification, and characterization of these new molecular entities. The versatility of this precursor opens up new avenues for research in drug delivery, biomaterials science, and the study of lipid-mediated biological processes. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tricos-22-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tricos-22-enoyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from Tricos-22-enoic acid?

A1: The most prevalent methods for converting carboxylic acids like Tricos-22-enoic acid into their corresponding acyl chlorides involve the use of specific chlorinating agents. The primary reagents used for this transformation are Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), and Phosphorus pentachloride (PCl₅). Each reagent has its own advantages and considerations regarding reaction conditions, byproducts, and selectivity.

Q2: How do the common synthesis methods for this compound compare in terms of yield and reaction conditions?

A2: The choice of chlorinating agent can significantly impact the yield and the required experimental setup. Below is a comparison of the common methods.

MethodTypical Reagent Ratio (Acid:Reagent)CatalystTypical SolventTemperature (°C)Typical Reported Yield RangeKey Considerations
Thionyl Chloride 1 : 1.2 - 2.0DMF (catalytic)Neat or DCM, TolueneRoom Temp to 75°C85-97%Gaseous byproducts (SO₂, HCl) simplify purification. Excess reagent is easily removed by distillation.[1][2]
Oxalyl Chloride 1 : 1.2 - 1.5DMF (catalytic)DCM, THF0°C to Room Temp90-98%Milder and more selective than thionyl chloride, but more expensive. Byproducts (CO, CO₂, HCl) are gaseous.[3]
Phosphorus Pentachloride 1 : 1.1 - 1.2NoneAnhydrous inert solvent (e.g., hexane)Room Temp~95% (crude)Solid reagent; reaction can be vigorous. Byproduct (POCl₃) must be removed by distillation.[4]

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: To maximize the yield, the following parameters are critical:

  • Anhydrous Conditions: this compound is highly reactive and readily hydrolyzes back to the carboxylic acid in the presence of moisture. All glassware must be oven-dried, and anhydrous solvents should be used.[1]

  • Stoichiometry of Reagents: A slight excess of the chlorinating agent is typically used to ensure complete conversion of the carboxylic acid.

  • Temperature Control: The reactions are often exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and degradation of the product.

  • Purity of Starting Material: The purity of the starting Tricos-22-enoic acid will directly affect the purity and yield of the final product.

  • Efficient Removal of Byproducts: Gaseous byproducts should be effectively removed (e.g., via a gas trap) to drive the reaction to completion. Liquid byproducts like POCl₃ must be carefully separated.

Q4: How can I purify the synthesized this compound?

A4: Purification is essential to remove unreacted starting material, excess chlorinating agent, and byproducts.

  • Removal of Excess Reagent: Excess thionyl chloride or oxalyl chloride can be removed by rotary evaporation, often with the addition of an anhydrous solvent like toluene to azeotropically remove the last traces.

  • Distillation: Vacuum distillation is a common method for purifying acyl chlorides. However, for a high molecular weight, unsaturated compound like this compound, care must be taken to avoid high temperatures that could cause decomposition or isomerization of the double bond.

  • Washing (for PCl₅ method): A non-distillative method involves dissolving the crude product in an inert solvent and washing with water to remove the phosphorus-based byproducts. This method can yield a product of high purity without the need for heating.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Presence of moisture Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incomplete reaction - Increase the reaction time or temperature (within the recommended range).- Ensure a slight excess of the chlorinating agent is used.- If using a catalyst (e.g., DMF), ensure it is added correctly.
Degradation of product during workup Avoid high temperatures during purification. Use high-vacuum distillation at the lowest possible temperature. Consider non-distillative purification methods.
Inefficient removal of gaseous byproducts Use an efficient gas trap (e.g., a bubbler with a basic solution) to remove HCl and SO₂ (from thionyl chloride) or CO and CO₂ (from oxalyl chloride), which can inhibit the forward reaction.

Problem 2: The final product is dark or discolored.

Possible Cause Suggested Solution
Reaction temperature was too high Maintain the recommended reaction temperature. For exothermic reactions, add the chlorinating agent slowly and with efficient cooling.
Side reactions involving the double bond Use a milder chlorinating agent like oxalyl chloride. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Contamination from starting materials or reagents Use high-purity Tricos-22-enoic acid and freshly distilled chlorinating agents.

Problem 3: The product hydrolyzes back to the carboxylic acid upon storage.

Possible Cause Suggested Solution
Exposure to atmospheric moisture Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator.
Incomplete removal of acidic byproducts Ensure all HCl is removed after the reaction, as it can catalyze hydrolysis. This can be achieved by purging with an inert gas or by thorough removal of the solvent.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride
  • Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution, place Tricos-22-enoic acid (1 equivalent).

  • Reaction: Add thionyl chloride (1.5 equivalents) dropwise at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) can be added to accelerate the reaction.

  • Heating: After the initial effervescence subsides, heat the reaction mixture to 60-70°C for 2-4 hours, or until the evolution of gas ceases.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by vacuum distillation. To ensure complete removal, add dry toluene and co-evaporate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Method 2: Synthesis using Oxalyl Chloride
  • Preparation: To a solution of Tricos-22-enoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Reaction: Cool the mixture in an ice bath and add oxalyl chloride (1.2 equivalents) dropwise with stirring.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution stops.

  • Purification: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often of high purity and can be used directly in subsequent steps or further purified by vacuum distillation.[3]

Visualizations

Synthesis_Pathway Tricos_Acid Tricos-22-enoic Acid Acyl_Chloride This compound Tricos_Acid->Acyl_Chloride + Byproducts Byproducts (e.g., SO₂, HCl, POCl₃) Acyl_Chloride->Byproducts Formation of Reagent Chlorinating Agent (SOCl₂, (COCl)₂, PCl₅) Reagent->Acyl_Chloride

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Moisture Check for Moisture? (Glassware, Solvents) Start->Check_Moisture Dry_Apparatus Thoroughly Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_Apparatus Yes Check_Reaction Reaction Incomplete? Check_Moisture->Check_Reaction No Dry_Apparatus->Check_Reaction Optimize_Conditions Increase Reaction Time/Temp Add Excess Reagent/Catalyst Check_Reaction->Optimize_Conditions Yes Check_Purification Product Degradation during Purification? Check_Reaction->Check_Purification No Optimize_Conditions->Check_Purification Optimize_Purification Use Low-Temp Vacuum Distillation or Non-Distillative Method Check_Purification->Optimize_Purification Yes Success Improved Yield Check_Purification->Success No Optimize_Purification->Success

Caption: A troubleshooting decision tree for addressing low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Add_Acid Add Tricos-22-enoic Acid & Anhydrous Solvent Dry_Glassware->Add_Acid Cool Cool to 0°C Add_Acid->Cool Add_Reagent Add Chlorinating Agent & Catalyst (dropwise) Cool->Add_Reagent Stir Stir at RT Add_Reagent->Stir Evaporate Remove Solvent & Excess Reagent Stir->Evaporate Distill Vacuum Distillation Evaporate->Distill Final_Product Pure this compound Distill->Final_Product

Caption: A typical experimental workflow for this compound synthesis.

References

Common side reactions in the synthesis of Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Tricos-22-enoyl Chloride

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My final product is a dark color, not the expected colorless to light beige liquid. What could be the cause?

A1: A dark coloration in the final product can be indicative of several issues:

  • Decomposition: Unsaturated acyl chlorides can be thermally unstable. Overheating during the reaction or distillation can lead to decomposition and the formation of colored impurities.

  • Contaminated Reagents: The starting Tricos-22-enoic acid or the chlorinating agent may contain impurities that lead to colored byproducts.

  • Side Reactions: Reactions involving the double bond of the fatty acid chain can sometimes produce colored compounds, especially if the reaction conditions are too harsh.

Troubleshooting Steps:

  • Lower Reaction Temperature: If using a highly reactive chlorinating agent like phosphorus pentachloride, consider a milder reagent such as oxalyl chloride or thionyl chloride, which often allow for lower reaction temperatures.

  • Check Reagent Purity: Ensure the purity of your starting materials. If necessary, purify the Tricos-22-enoic acid before conversion.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to color formation.

Q2: The yield of this compound is significantly lower than expected. What are the potential reasons?

A2: Low yields are a common problem and can stem from several factors:

  • Hydrolysis: Acyl chlorides are extremely reactive towards water.[1][2] Any moisture in the glassware, reagents, or solvents will hydrolyze the product back to the carboxylic acid.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient chlorinating agent, a reaction time that is too short, or a temperature that is too low.

  • Side Reactions at the Double Bond: The unsaturation in this compound makes it susceptible to side reactions, especially with more aggressive chlorinating agents.[3]

  • Loss during Workup: The product may be lost during purification steps, such as distillation or extraction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the starting fatty acid is as dry as possible.

  • Optimize Reaction Conditions: You may need to increase the molar excess of the chlorinating agent, extend the reaction time, or slightly increase the temperature. Monitor the reaction progress using a suitable analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • Choice of Chlorinating Agent: If side reactions at the double bond are suspected, consider using a milder chlorinating agent. Oxalyl chloride is often a good choice for sensitive substrates.[3]

Q3: My purified product still contains unreacted Tricos-22-enoic acid. How can I improve the conversion?

A3: The presence of starting material in your final product indicates an incomplete reaction.

  • Insufficient Reagent: The stoichiometry of the reaction is crucial. Ensure you are using a sufficient excess of the chlorinating agent.

  • Reaction Kinetics: The reaction may be too slow under the current conditions.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Gradually increase the molar ratio of the chlorinating agent to the carboxylic acid.

  • Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature while monitoring for the formation of byproducts.

  • Use a Catalyst: For reactions with thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can significantly increase the reaction rate.[4] However, be aware of potential side reactions when using a catalyst.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the synthesis of this compound?

A1: The choice of chlorinating agent depends on the scale of the reaction, the desired purity, and the sensitivity of the starting material.

  • Thionyl chloride (SOCl₂): A common and effective reagent. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[7][8]

  • Oxalyl chloride ((COCl)₂): A milder and more selective reagent, often used for sensitive substrates. It is more expensive than thionyl chloride.[4]

  • Phosphorus trichloride (PCl₃) and Phosphorus pentachloride (PCl₅): These are highly reactive and can be less selective, potentially leading to more side reactions with unsaturated fatty acids.[5][9] The removal of phosphorus-based byproducts can also be more challenging.[9]

Q2: How can I purify the synthesized this compound?

A2: Due to their reactivity, unsaturated acyl chlorides are often used in the next reaction step without extensive purification.[10][11] However, to remove excess chlorinating agent and byproducts, the following methods can be used:

  • Distillation under Reduced Pressure: This is the most common method for purifying acyl chlorides.[10] It is important to use a high vacuum to keep the distillation temperature low and prevent thermal decomposition.

  • Solvent Evaporation: Adding a dry, inert solvent (like hexane or toluene) and then removing it under reduced pressure can help to azeotropically remove volatile impurities like excess thionyl chloride.[11]

Q3: How should I store this compound?

A3: this compound is sensitive to moisture and can degrade over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated or frozen) to minimize decomposition.

Quantitative Data Summary

The following table can be used to log and compare results from different synthetic approaches to optimize the synthesis of this compound.

Parameter Experiment 1 Experiment 2 Experiment 3
Starting Material (Tricos-22-enoic acid)
Amount (g)
Moles
Chlorinating Agent
Type
Molar Equivalence
Solvent
Type
Volume (mL)
Reaction Conditions
Temperature (°C)
Time (h)
Product (this compound)
Yield (g)
Yield (%)
Purity (%)
Observed Side Products (%)
Unreacted Starting Material
Anhydride Formation
Addition to Double Bond

Experimental Protocols

General Protocol for the Synthesis of this compound using Thionyl Chloride

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Tricos-22-enoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., hexane, dichloromethane, or no solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube or connection to an inert gas line

  • Stirring apparatus

  • Heating mantle or oil bath

  • Distillation apparatus for purification

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the Tricos-22-enoic acid. If using a solvent, add it at this stage.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 3 molar equivalents) to the flask. The addition should be done at room temperature or in an ice bath if the initial reaction is vigorous.

  • Reaction: Gently heat the reaction mixture to reflux (the temperature will depend on the solvent used, or the boiling point of thionyl chloride if no solvent is used). The reaction is typically refluxed for 1-3 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure, and then under reduced pressure.[11]

  • Purification: The crude this compound can be purified by fractional distillation under high vacuum. Collect the fraction at the appropriate boiling point.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound start Start: Dry Glassware and Reagents react React Tricos-22-enoic Acid with Chlorinating Agent (e.g., SOCl₂) under Anhydrous Conditions start->react monitor Monitor Reaction Progress (e.g., Gas Evolution, IR Spectroscopy) react->monitor workup Remove Excess Chlorinating Agent and Solvent under Reduced Pressure monitor->workup purify Purify by High Vacuum Distillation workup->purify product Product: this compound purify->product

Caption: General synthesis workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield of This compound check_hydrolysis Evidence of Hydrolysis? (e.g., Presence of Carboxylic Acid) start->check_hydrolysis Analyze Product check_completion Reaction Incomplete? (Starting Material Present) start->check_completion Analyze Product check_side_reactions Evidence of Side Reactions? (e.g., Dark Color, Unexpected Peaks) start->check_side_reactions Analyze Product sol_hydrolysis Solution: - Use anhydrous reagents/solvents - Dry glassware thoroughly check_hydrolysis->sol_hydrolysis Yes sol_completion Solution: - Increase reaction time/temperature - Increase molar excess of reagent - Use a catalyst (e.g., DMF) check_completion->sol_completion Yes sol_side_reactions Solution: - Use a milder chlorinating agent (e.g., Oxalyl Chloride) - Lower reaction temperature check_side_reactions->sol_side_reactions Yes

Caption: Troubleshooting decision tree for low product yield.

References

Stability and degradation of Tricos-22-enoyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Tricos-22-enoyl chloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound, like other acyl chlorides, is a highly reactive compound and is particularly susceptible to hydrolysis.[1][2][3] It should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[4][5] Long-term stability is compromised by repeated exposure to atmospheric moisture.[5]

Q2: In which solvents is this compound soluble and stable?

A2: this compound is expected to be soluble in a range of anhydrous polar and non-polar organic solvents such as dichloromethane, acetone, and hexane.[6] It is considered insoluble in water due to its hydrophobicity and high reactivity towards it.[3][6] For experimental use, it is crucial to use anhydrous solvents to prevent degradation.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation product of this compound in the presence of water is Tricos-22-enoic acid and hydrogen chloride (HCl).[3][7] If alcohols are present as a contaminant in the solvent, the corresponding ester will be formed.[1]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored by various analytical techniques. Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[8][9] A common approach is to use a derivatization method followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][10][11] For instance, the acyl chloride can be reacted with an amine or alcohol to form a stable amide or ester, which can then be quantified.

Troubleshooting Guide

Issue 1: My reaction with this compound is not proceeding as expected, and I observe low yield of the desired product.

  • Possible Cause 1: Degradation of this compound. The compound may have degraded due to improper storage or handling, leading to exposure to moisture.

    • Solution: Use a fresh vial of this compound or purify the existing stock. Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere. Use anhydrous solvents.

  • Possible Cause 2: Inactive Reagent. The this compound may have hydrolyzed to the less reactive Tricos-22-enoic acid.

    • Solution: Confirm the purity of the starting material. You can perform a simple test by carefully adding a small drop to an alcohol; a rapid reaction with fuming (HCl) indicates a reactive acyl chloride.[3]

  • Possible Cause 3: Inappropriate Solvent. The solvent used might not be compatible or is not anhydrous.

    • Solution: Switch to a freshly opened bottle of an appropriate anhydrous solvent. Solvents like dichloromethane or tetrahydrofuran (THF) are common choices.

Issue 2: I observe an unexpected side product in my reaction mixture.

  • Possible Cause 1: Presence of Water or Other Nucleophiles. Traces of water in the reaction mixture will lead to the formation of Tricos-22-enoic acid. Other nucleophilic contaminants (e.g., alcohols) in the solvent will also react.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure all equipment is scrupulously dried.

  • Possible Cause 2: Degradation during work-up. The acyl chloride can hydrolyze during aqueous work-up steps.

    • Solution: Perform aqueous work-up at low temperatures and as rapidly as possible. Alternatively, consider a non-aqueous work-up procedure if the reaction chemistry allows.

Stability Data

The stability of this compound is highly dependent on the solvent and the presence of nucleophiles, particularly water. The following table provides hypothetical stability data based on the general behavior of acyl chlorides.

SolventWater ContentTemperature (°C)Half-life (t½)Primary Degradation Product
Dichloromethane (anhydrous)<10 ppm25> 24 hours-
DichloromethaneSaturated with water25< 1 hourTricos-22-enoic acid
Tetrahydrofuran (anhydrous)<10 ppm25> 24 hours-
TetrahydrofuranSaturated with water25< 1 hourTricos-22-enoic acid
Acetonitrile (anhydrous)<10 ppm25Several hoursTricos-22-enoic acid
MethanolAnhydrous25MinutesMethyl tricos-22-enoate
Water-25SecondsTricos-22-enoic acid

Experimental Protocols

Protocol: Stability Assessment of this compound in Dichloromethane using HPLC after Derivatization

This protocol describes a method to quantify the degradation of this compound in dichloromethane over time by derivatizing it with a primary amine and analyzing the resulting amide by HPLC.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (derivatizing agent)

  • Triethylamine (acid scavenger)

  • HPLC grade acetonitrile and water (mobile phase)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Under an inert atmosphere, accurately weigh approximately 100 mg of this compound and dissolve it in anhydrous DCM in a 10 mL volumetric flask.

  • Stability Study Setup:

    • Transfer the stock solution to a sealed vial and keep it at the desired temperature (e.g., 25°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the solution.

  • Derivatization:

    • To each 100 µL aliquot, immediately add 1 mL of a solution containing benzylamine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Vortex the mixture and allow it to react for 30 minutes at room temperature to ensure complete conversion of the remaining this compound to N-benzyl tricos-22-enamide.

  • Sample Preparation for HPLC:

    • After derivatization, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a suitable C18 column.

    • Employ a gradient elution method with a mobile phase of acetonitrile and water.

    • Monitor the elution of the N-benzyl tricos-22-enamide using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Create a calibration curve using known concentrations of a pure standard of N-benzyl tricos-22-enamide.

    • Quantify the concentration of the amide in each sample from the different time points.

    • Plot the concentration of this compound (as determined by its derivative) versus time to determine the degradation rate and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_derivatization Derivatization cluster_analysis Analysis prep_stock Prepare this compound stock solution in anhydrous DCM incubation Incubate at controlled temperature prep_stock->incubation Start Experiment sampling Withdraw aliquots at T = 0, 1, 2, 4, 8, 24h incubation->sampling add_reagents Add Benzylamine and Triethylamine solution sampling->add_reagents Derivatize immediately reaction React for 30 minutes add_reagents->reaction evaporation Evaporate solvent reaction->evaporation reconstitution Reconstitute in mobile phase evaporation->reconstitution hplc Analyze by HPLC-UV reconstitution->hplc data_analysis Determine degradation rate and half-life hplc->data_analysis Quantify

Caption: Experimental workflow for stability assessment of this compound.

degradation_pathway acyl_chloride This compound (R-COCl) intermediate Tetrahedral Intermediate acyl_chloride->intermediate + H₂O (Nucleophilic Attack) water Water (H₂O) carboxylic_acid Tricos-22-enoic acid (R-COOH) intermediate->carboxylic_acid - Cl⁻ hcl Hydrogen Chloride (HCl) intermediate->hcl - H⁺ from H₂O

Caption: Hydrolysis degradation pathway of this compound.

References

Optimizing reaction conditions for Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis, purification, and handling of Tricos-22-enoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from Tricos-22-enoic acid?

A1: The most common methods for preparing long-chain fatty acyl chlorides like this compound involve the reaction of the corresponding carboxylic acid with a chlorinating agent. Commonly used reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][2][3] Each reagent has its own advantages regarding reaction conditions and byproduct removal.

Q2: How do I choose the best chlorinating agent for my synthesis?

A2: The choice of chlorinating agent depends on several factors, including the scale of your reaction, the desired purity of the final product, and the available equipment for purification.

  • Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[3]

  • Oxalyl chloride is also effective and its byproducts are also gaseous. It is often used with a catalytic amount of N,N-dimethylformamide (DMF).

  • Phosphorus pentachloride and phosphorus trichloride are also effective but produce solid or high-boiling liquid byproducts (e.g., phosphoryl chloride, POCl₃), which may complicate the purification of the desired acyl chloride, especially if their boiling points are similar.[3][4]

Q3: My reaction doesn't seem to be working based on TLC analysis. What could be the issue?

A3: Acyl chlorides are highly reactive and can be readily hydrolyzed back to the carboxylic acid by the silica on a TLC plate.[5] This can give a misleading result, suggesting the reaction has not proceeded. It is recommended to use other analytical techniques to monitor the reaction progress, such as IR spectroscopy (looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber). Alternatively, a small aliquot of the reaction mixture can be quenched with an amine (e.g., aniline) to form a stable amide, which can then be analyzed by TLC or LC-MS.

Q4: What are the critical factors for ensuring a high yield of this compound?

A4: To ensure a high yield, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and work-up.[5] Acyl chlorides are highly susceptible to hydrolysis by water. Therefore, all glassware should be oven- or flame-dried, and anhydrous solvents should be used. The reaction should also be carried out under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[5]

Q5: How should I purify the synthesized this compound?

A5: For long-chain acyl chlorides, purification is typically achieved by fractional distillation under reduced pressure.[2][3] This is important to prevent decomposition at high temperatures. The purity of the final product is critical for subsequent reactions. In some cases, if the acyl chloride is to be used immediately, it can be used in the next step without purification after the removal of the excess chlorinating agent and solvent.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Presence of moisture leading to hydrolysis. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction. Increase the reaction time or temperature. Consider adding a catalyst, such as a catalytic amount of DMF when using oxalyl chloride.
Sub-optimal chlorinating agent. Consider switching to a different chlorinating agent. For example, if using PCl₃, try thionyl chloride for easier byproduct removal.
Degradation of the product during work-up or purification. If purifying by distillation, ensure it is performed under high vacuum to lower the boiling point and prevent thermal decomposition. Alternatively, consider using the crude acyl chloride directly in the next step.
Issue 2: Product is Contaminated with Starting Material (Tricos-22-enoic acid)
Possible Cause Troubleshooting Step
Insufficient amount of chlorinating agent. Use a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid.
Hydrolysis of the product during work-up or storage. Handle the purified acyl chloride under strictly anhydrous conditions. Store under an inert atmosphere and at low temperatures.
Inefficient purification. Improve the efficiency of the fractional distillation by using a column with a higher number of theoretical plates.
Issue 3: Discolored Product
Possible Cause Troubleshooting Step
Decomposition of the product at high temperatures. Lower the distillation temperature by applying a higher vacuum.
Presence of impurities from the starting material or reagents. Ensure the starting Tricos-22-enoic acid and the chlorinating agent are of high purity.
Side reactions. Optimize reaction conditions (e.g., lower the reaction temperature) to minimize the formation of colored byproducts.

Experimental Protocols

General Protocol for the Synthesis of this compound using Thionyl Chloride
  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Tricos-22-enoic acid.

  • Solvent Addition: Add anhydrous dichloromethane (or another suitable inert solvent) to dissolve the carboxylic acid.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitoring by IR spectroscopy is recommended). The evolution of HCl and SO₂ gas will be observed.

  • Work-up: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under high vacuum.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

Chlorinating AgentFormulaByproductsBoiling Point of Reagent (°C)Key Considerations
Thionyl chlorideSOCl₂SO₂(g), HCl(g)76Gaseous byproducts are easily removed.[3]
Oxalyl chloride(COCl)₂CO(g), CO₂(g), HCl(g)63-64Often used with a catalytic amount of DMF.
Phosphorus pentachloridePCl₅POCl₃, HCl(g)Sublimes at 160Solid reagent; POCl₃ byproduct has a boiling point of 106 °C.[3]
Phosphorus trichloridePCl₃H₃PO₃76Liquid reagent; phosphorous acid is a solid byproduct.[3]

Visualizations

experimental_workflow start Start: Dry Glassware & Reagents dissolve Dissolve Tricos-22-enoic Acid in Anhydrous Solvent start->dissolve add_reagent Add Chlorinating Agent (e.g., SOCl₂) dissolve->add_reagent react React under Inert Atmosphere (Room Temp or Reflux) add_reagent->react monitor Monitor Reaction (e.g., IR Spectroscopy) react->monitor workup Remove Excess Reagent & Solvent monitor->workup Reaction Complete purify Purify by Vacuum Distillation workup->purify end Product: Tricos-22-enoyl chloride purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_completeness Verify Reaction Completion start->check_completeness check_purification Assess Purification Step start->check_purification solution_moisture Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) check_moisture->solution_moisture solution_completeness Increase Reaction Time/Temp or Change Reagent check_completeness->solution_completeness solution_purification Use High Vacuum Distillation or Use Crude Product Directly check_purification->solution_purification

Caption: Troubleshooting logic for addressing low product yield in acyl chloride synthesis.

References

Troubleshooting low reactivity of Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Tricos-22-enoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a long-chain acyl chloride. Acyl chlorides are reactive derivatives of carboxylic acids, characterized by the functional group -COCl.[1] Due to its long hydrocarbon chain, this compound is expected to be a non-polar and hydrophobic molecule.[2] It is likely soluble in non-polar organic solvents like hexane and chloroform, and poorly soluble in polar solvents such as water.[2][3] Like other acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water.[2][4]

Q2: How should I handle and store this compound?

A2: this compound should be handled with caution in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact.[7] It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis and degradation.[8]

Q3: What are the common reactions of this compound?

A3: As a reactive acyl chloride, this compound can undergo nucleophilic acyl substitution reactions with a variety of nucleophiles.[1][4] Common reactions include:

  • Hydrolysis: Reacts with water to form Tricos-22-enoic acid.[4][9]

  • Alcoholysis: Reacts with alcohols to form esters.[4]

  • Aminolysis: Reacts with primary or secondary amines to form amides.[4]

  • Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[10][11]

Troubleshooting Guides

Issue 1: Low or No Reactivity in Acylation Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility of this compound Due to its long hydrocarbon chain, the acyl chloride may have low solubility in the reaction solvent. Try using a less polar aprotic solvent in which both reactants are soluble. Gentle heating may also improve solubility, but monitor for potential side reactions or degradation.
Steric Hindrance The long alkyl chain of this compound or a bulky nucleophile can sterically hinder the reaction. Consider using a less hindered nucleophile if possible. Increasing the reaction temperature or using a catalyst may also help overcome steric hindrance.
Inactivated Reagent The this compound may have hydrolyzed due to improper storage or handling. It is recommended to use a freshly opened vial or to purify the reagent before use. You can check for the presence of the corresponding carboxylic acid using techniques like IR or NMR spectroscopy.
Insufficiently Nucleophilic Substrate If the nucleophile is weak, the reaction may be slow. For reactions with amines, consider using a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.[12] For alcoholysis, a catalyst such as pyridine can be used.
Inappropriate Reaction Conditions The reaction may require specific conditions to proceed. Review the literature for similar long-chain acyl chloride reactions. Factors to consider include reaction temperature, time, solvent, and the presence of a catalyst.
Issue 2: Formation of Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrolysis of this compound The primary side product is often the corresponding carboxylic acid due to reaction with trace amounts of water. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use anhydrous solvents.
Reaction with Solvent Some solvents can react with acyl chlorides. Avoid using protic solvents like alcohols unless they are intended as the nucleophile.
Multiple Acylations In reactions like Friedel-Crafts acylation, the product can sometimes be more reactive than the starting material, leading to multiple acylations.[11] Using a milder Lewis acid or controlling the stoichiometry of the reactants can help minimize this.
Elimination Reactions Depending on the structure of the nucleophile and the reaction conditions (e.g., high temperatures, strong base), elimination reactions can compete with substitution. Optimize reaction conditions to favor the desired substitution reaction.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Alcohol

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow prep Preparation: - Dry glassware - Inert atmosphere setup Reaction Setup: - Dissolve alcohol and base - Anhydrous solvent prep->setup addition Addition: - Add this compound - 0°C setup->addition reaction Reaction: - Warm to RT - Monitor progress addition->reaction workup Work-up: - Quench reaction - Extract product reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification troubleshooting_logic start Low or No Reactivity solubility Check Solubility start->solubility sterics Assess Steric Hindrance start->sterics reagent_quality Verify Reagent Integrity start->reagent_quality nucleophilicity Evaluate Nucleophilicity start->nucleophilicity conditions Optimize Reaction Conditions start->conditions change_solvent Change Solvent solubility->change_solvent heat Apply Gentle Heat solubility->heat change_nucleophile Use Less Hindered Nucleophile sterics->change_nucleophile increase_temp Increase Temperature sterics->increase_temp use_fresh Use Fresh Reagent reagent_quality->use_fresh purify Purify Reagent reagent_quality->purify add_base Add Non-nucleophilic Base nucleophilicity->add_base use_catalyst Use Catalyst nucleophilicity->use_catalyst literature_review Consult Literature conditions->literature_review vary_params Vary T, t, solvent conditions->vary_params signaling_pathway_analogy cluster_reactants Reactants cluster_conditions Reaction Conditions Tricos-22-enoyl_chloride This compound (Electrophile) Transition_State Tetrahedral Intermediate Tricos-22-enoyl_chloride->Transition_State Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Transition_State Solvent Anhydrous Solvent Solvent->Transition_State Base_Catalyst Base / Catalyst Base_Catalyst->Transition_State Product Acylated Product (Ester, Amide) Transition_State->Product Byproduct Byproduct (e.g., HCl, Pyridinium salt) Transition_State->Byproduct

References

Preventing hydrolysis of Tricos-22-enoyl chloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for preventing the hydrolysis of Tricos-22-enoyl chloride during experiments.

Technical Support Center: this compound

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the prevention of hydrolysis to ensure experimental success and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly sensitive to water?

This compound is a long-chain acyl chloride. Like all acyl chlorides, it is highly reactive due to the chemical structure of its functional group. The carbon atom in the carbonyl group (-C=O) is bonded to two highly electronegative atoms: oxygen and chlorine.[1] These atoms strongly pull electron density away from the carbon, making it electron-deficient and a prime target for nucleophiles—molecules that donate electron pairs.[1] Water (H₂O) is a common nucleophile that reacts vigorously with acyl chlorides in a process called hydrolysis.[1][2] This reaction is typically rapid and exothermic, converting the acyl chloride into the corresponding carboxylic acid (Tricos-22-enoic acid) and hydrogen chloride (HCl).[1][3][4]

Q2: What are the common signs of accidental hydrolysis in my experiment?

Recognizing the signs of hydrolysis early can save your experiment. Key indicators include:

  • Appearance of Fumes: Acyl chlorides react with moisture in the air, producing steamy, acidic fumes of hydrogen chloride (HCl) gas.[2]

  • Unexpected Precipitate: If the resulting carboxylic acid or its salt is insoluble in the reaction solvent, you may observe the formation of an unexpected solid.

  • Changes in Analytical Data: When monitoring the reaction with techniques like Thin Layer Chromatography (TLC), hydrolysis can appear as a new spot corresponding to the more polar carboxylic acid, or as streaking from the baseline.[5]

  • Lower-than-expected Yield: If the intended reaction involves a different nucleophile (e.g., an alcohol or amine), the competing hydrolysis reaction will consume the starting material, leading to a reduced yield of your desired product.

Q3: My experiment is failing due to moisture. What are the critical steps to prevent contamination?

Preventing moisture contamination requires a meticulous approach known as "anhydrous technique." It is crucial to create a controlled environment free from water.[1][6]

  • Glassware Preparation: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours or by flame-drying under a vacuum immediately before use. Allow the glassware to cool in a desiccator or under a stream of inert gas.

  • Use of Anhydrous Solvents: Use only freshly distilled or commercially purchased anhydrous solvents. Solvents can be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: The entire experiment should be conducted under an inert atmosphere, such as dry nitrogen or argon.[6] This involves purging the reaction vessel with the gas and maintaining a positive pressure throughout the experiment.

  • Dry Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven, and liquid reagents can be distilled from an appropriate drying agent.

  • Careful Transfers: Use dry syringes or cannulas for transferring liquids to avoid introducing atmospheric moisture.

Q4: How should I properly store this compound?

Proper storage is critical to maintaining the chemical's integrity. This compound should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator.[7] For long-term storage, consider sealing the container under an inert atmosphere of nitrogen or argon to prevent exposure to air and moisture.[6]

Q5: How can I safely neutralize or "quench" a reaction containing residual this compound?

Quenching is the process of safely neutralizing highly reactive reagents at the end of a reaction. For acyl chlorides, this is done by slowly adding a quenching agent to the reaction mixture (or vice-versa) in a controlled manner, often at a reduced temperature (e.g., in an ice bath) to manage the exothermic reaction.[8] Common quenching agents include:

  • Water: Slowly adds water to convert the acyl chloride to the less reactive carboxylic acid.[8]

  • Alcohols (e.g., Methanol, Ethanol): Reacts to form a stable ester.[8]

  • Amines: Can be used to form stable amides.[8]

Always perform quenching in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]

Data Presentation

Table 1: Summary of this compound Properties and Handling

PropertyDescription
Chemical Class Acyl Chloride
Reactivity Highly electrophilic at the carbonyl carbon. Reacts vigorously with nucleophiles.
Reaction with Water Rapid hydrolysis to form Tricos-22-enoic acid and hydrogen chloride (HCl).[3][10]
Common Solvents Aprotic, anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
Storage Conditions Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry place.[6][7]
Safety Precautions Corrosive and moisture-sensitive. Handle in a fume hood using appropriate PPE. Avoid inhalation of vapors.[9][11]

Table 2: Troubleshooting Guide for Hydrolysis-Related Issues

Symptom / ObservationProbable CauseRecommended Solution
White fumes observed at the opening of the reaction flask.Reaction of the acyl chloride with atmospheric moisture.[2]Ensure a positive pressure of inert gas (nitrogen or argon). Check all seals and joints for leaks.
TLC analysis shows a streak or a new, more polar spot.Hydrolysis of the acyl chloride to the corresponding carboxylic acid.[5]Verify the dryness of all solvents and reagents. Ensure glassware was properly dried before use.
The final product yield is significantly lower than expected.The acyl chloride was consumed by water instead of the intended reagent.Refine the anhydrous technique. Use freshly opened or distilled anhydrous solvents. Dry all other reagents thoroughly.
The reaction is not proceeding to completion.Insufficiently reactive nucleophile or presence of inhibiting moisture.Check the purity and dryness of all reagents. Consider using a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, which can sometimes interfere with reactions.[3][12]

Experimental Protocols

Protocol 1: General Procedure for an Anhydrous Reaction

This protocol outlines the fundamental steps for setting up a reaction involving this compound under moisture-free conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at 150°C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature.

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reagent Addition: Dissolve the other reaction components (excluding the acyl chloride) in an anhydrous solvent and add them to the reaction flask. If any reagents are solids, they should be dried in a vacuum oven beforehand.

  • Acyl Chloride Addition: Carefully measure and add the this compound to the reaction mixture dropwise using a dry syringe, especially if the reaction is exothermic. Maintain a steady flow of inert gas.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as TLC or IR spectroscopy (see Protocol 2).

  • Workup and Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a quenching agent (e.g., cold water or a saturated aqueous solution of sodium bicarbonate) to neutralize any unreacted acyl chloride.[8]

Protocol 2: Monitoring the Reaction via TLC Derivatization

Directly spotting a highly reactive acyl chloride onto a silica TLC plate can lead to immediate hydrolysis on the plate, giving misleading results.[5][13] A simple way to monitor the consumption of the acyl chloride is to test for its presence by derivatizing a small sample.

  • Sample Extraction: Using a dry syringe, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Derivatization: Quench this aliquot in a small vial containing a few drops of anhydrous methanol. This will rapidly convert any this compound present into its corresponding methyl ester (methyl tricos-22-enoate).

  • TLC Analysis: Spot the original starting material (this compound, also quenched with methanol for comparison), the quenched reaction aliquot, and any other relevant standards on a TLC plate.

  • Interpretation: The disappearance of the spot corresponding to the starting material's methyl ester derivative indicates the complete consumption of the this compound in the main reaction.

Visualizations

HydrolysisReaction TCEC This compound (C₂₃H₄₃ClO) TCEA Tricos-22-enoic Acid (C₂₃H₄₄O₂) TCEC->TCEA Hydrolysis Water Water (H₂O) Water->TCEA HCl Hydrogen Chloride (HCl)

Caption: The hydrolysis reaction of this compound with water.

AnhydrousWorkflow start Start dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble 2. Assemble Apparatus (Cool under Inert Gas) dry_glassware->assemble purge 3. Purge with N₂/Ar assemble->purge add_solvent 4. Add Anhydrous Solvent (via Syringe) purge->add_solvent add_reagents 5. Add Other Reagents add_solvent->add_reagents add_acyl_chloride 6. Add this compound (Slowly) add_reagents->add_acyl_chloride run_reaction 7. Run Reaction add_acyl_chloride->run_reaction

Caption: Workflow for setting up a reaction under anhydrous conditions.

TroubleshootingTree issue Unexpected Result (e.g., Low Yield, Impurities) check_moisture Primary Suspect: Moisture Contamination? issue->check_moisture q_glassware Was glassware rigorously dried? check_moisture->q_glassware q_solvent Was solvent certified anhydrous or freshly distilled? q_glassware->q_solvent Yes sol_glassware Solution: Oven/flame-dry glassware and cool in desiccator. q_glassware->sol_glassware No q_atmosphere Was a positive inert gas pressure maintained? q_solvent->q_atmosphere Yes sol_solvent Solution: Use a new bottle of anhydrous solvent or distill it. q_solvent->sol_solvent No sol_atmosphere Solution: Check for leaks in the system; use a bubbler. q_atmosphere->sol_atmosphere No ok OK q_atmosphere->ok Yes

Caption: A decision tree for troubleshooting hydrolysis-related issues.

References

Technical Support Center: Tricos-22-enoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tricos-22-enoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a long-chain acyl chloride. Its purification is challenging due to the high reactivity of the acyl chloride functional group, which makes it susceptible to hydrolysis by atmospheric moisture.[1][2] Furthermore, long-chain acyl chlorides can be prone to decomposition at elevated temperatures, making purification by distillation difficult.[3]

Q2: What are the common impurities in a crude this compound product?

Common impurities include the unreacted starting material (Tricos-22-enoic acid), residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from side reactions or degradation.[4][5] Hydrolysis of the acyl chloride back to the carboxylic acid is a primary concern.[2]

Q3: What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored under strictly anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It should be stored at a low temperature to minimize decomposition.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the reaction and purity?

Using silica gel TLC for acyl chlorides can be problematic as the acidic nature of the silica can cause hydrolysis of the product on the plate, leading to misleading results.[2] If TLC is used, it is often to confirm the consumption of the starting carboxylic acid. To analyze the acyl chloride itself, it is often converted to a more stable derivative, such as an ester or amide, prior to chromatographic analysis.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction - Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess.- Extend the reaction time or gently heat the reaction if the starting material is not fully consumed (monitor by IR spectroscopy for disappearance of the broad O-H stretch of the carboxylic acid).
Degradation of product during workup - Perform all workup steps under anhydrous conditions.[1]- Avoid high temperatures during solvent removal.[1] Use a rotary evaporator with a water bath at a low temperature or remove the solvent under a stream of inert gas.[6]
Hydrolysis due to moisture - Use oven-dried or flame-dried glassware.[2]- Use anhydrous solvents.[1]- Perform the reaction and workup under an inert atmosphere (nitrogen or argon).[1]
Problem 2: Product is Contaminated with Starting Material (Tricos-22-enoic Acid)
Potential Cause Suggested Solution
Incomplete reaction See "Incomplete reaction" under Problem 1.
Hydrolysis during storage or handling - Ensure the product is stored under strictly anhydrous conditions and inert atmosphere.[1]- Handle the product quickly and minimize exposure to air.
Ineffective purification - If using distillation, ensure the vacuum is sufficiently high to lower the boiling point and prevent thermal decomposition.[1]- Consider converting the crude product to a more stable derivative for purification if direct purification of the acyl chloride is consistently failing.
Problem 3: Product is Dark in Color
Potential Cause Suggested Solution
Decomposition of the product - Avoid excessive heating during the reaction and purification.
Impurities from the chlorinating agent - Use freshly distilled chlorinating agents. Thionyl chloride, for instance, can decompose over time to colored impurities.[6]
Catalyst-related impurities - If a catalyst such as DMF is used, it can lead to colored byproducts.[3] Use only a catalytic amount.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add Tricos-22-enoic acid to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Chlorinating Agent: Slowly add an excess of a chlorinating agent (e.g., 1.5-2.0 equivalents of oxalyl chloride or thionyl chloride) to the stirred solution at room temperature. If using oxalyl chloride, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).[4][5]

  • Workup: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. It is advisable to use a trap to capture the corrosive byproducts.[6]

  • Purification: The crude this compound can be purified by high-vacuum distillation.[1] However, given the potential for thermal decomposition of long-chain acyl chlorides, this must be done with care.[3]

Quantitative Data

Table 1: Example Purity of Crude this compound with Different Chlorinating Agents

Chlorinating AgentPurity by Titration (Example)Major Impurities (Example)
Thionyl Chloride~90%Residual thionyl chloride, Tricos-22-enoic acid
Oxalyl Chloride/DMF~95%Tricos-22-enoic acid, DMF-related byproducts
Phosphorus Pentachloride~85%Phosphorous byproducts, Tricos-22-enoic acid

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example Yield of this compound After Different Purification Methods

Purification MethodYield (Example)Purity (Example)
High-Vacuum Distillation70-80%>98%
Crystallization60-70%>99%
Use as crude productN/A~90-95%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Tricos-22-enoic Acid in Anhydrous Solvent reagent Add Chlorinating Agent (e.g., Oxalyl Chloride/DMF) start->reagent 1 reaction Stir at Room Temperature under Inert Atmosphere reagent->reaction 2 evaporation Remove Solvent and Excess Reagent in Vacuo reaction->evaporation 3 distillation High-Vacuum Distillation evaporation->distillation 4 product Pure Tricos-22-enoyl Chloride distillation->product 5

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Purification Issue (e.g., Low Yield, Impure Product) check_reaction Was the reaction complete? start->check_reaction check_conditions Were anhydrous conditions maintained? check_reaction->check_conditions Yes incomplete_sol Solution: - Extend reaction time - Use fresh/excess reagent check_reaction->incomplete_sol No check_temp Was excessive heat used? check_conditions->check_temp Yes hydrolysis_sol Solution: - Use dry glassware/solvents - Use inert atmosphere check_conditions->hydrolysis_sol No decomposition_sol Solution: - Lower temperature during reaction and distillation check_temp->decomposition_sol Yes end_node Re-run experiment with revised protocol check_temp->end_node No incomplete_sol->end_node hydrolysis_sol->end_node decomposition_sol->end_node

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Purification of Synthetic Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Tricos-22-enoyl chloride. The information is designed to help identify and resolve common purity issues encountered during and after synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product is a different color (e.g., yellow or brown) instead of colorless.
  • Question: What causes discoloration of my this compound, and how can I remove it?

  • Answer: Discoloration in acyl chlorides is often due to impurities from the chlorinating agent or side reactions. If thionyl chloride (SOCl₂) is used, residual sulfur compounds can cause a yellow tint. Catalysts used in the reaction, or their degradation products, can also impart color.[1]

    Troubleshooting Steps:

    • Distillation of Thionyl Chloride: If you are using thionyl chloride, consider distilling it before use to remove colored impurities such as sulfur chlorides (S₂Cl₂).

    • Extraction: A method for removing color-imparting secondary components is to treat the crude this compound with a carboxamide hydrohalide.[1] This forms a second phase that dissolves these impurities, which can then be separated.

    • Vacuum Distillation: Careful fractional distillation under high vacuum can separate the desired acyl chloride from less volatile colored impurities. However, for a high molecular weight compound like this compound, this may require specialized equipment to avoid degradation at high temperatures.

Issue 2: The yield of my this compound is lower than expected.
  • Question: What are the common reasons for a low yield, and how can I improve it?

  • Answer: Low yields can result from incomplete reaction, degradation of the product during workup, or side reactions. This compound is reactive and can be hydrolyzed by moisture.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents should be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[2]

    • Choice of Chlorinating Agent: Oxalyl chloride is often a milder and more selective reagent than thionyl chloride and may lead to fewer side reactions and higher purity, potentially improving yield.[3] Its byproducts (HCl, CO, CO₂) are gaseous, which simplifies purification.

    • Reaction Time and Temperature: Ensure the reaction has gone to completion. You can monitor the reaction by taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch). Avoid excessive heat, which can promote side reactions.

    • Workup Procedure: Minimize the exposure of the acyl chloride to aqueous conditions during workup. If a wash step is necessary, use a saturated, anhydrous sodium chloride solution and work quickly at low temperatures.

Issue 3: I am seeing multiple spots on my TLC plate, or multiple peaks in my GC/HPLC analysis.
  • Question: What are the likely impurities I am seeing in my crude this compound?

  • Answer: The most common impurities are unreacted Tricos-22-enoic acid, residual chlorinating agent and its byproducts, and products of side reactions involving the double bond.

    Potential Impurities:

    • Tricos-22-enoic Acid (starting material): Incomplete reaction will leave the starting carboxylic acid in your product mixture.

    • Symmetrical Anhydride: The acyl chloride can react with unreacted carboxylic acid to form the corresponding anhydride.

    • Halogenated Byproducts: The double bond in the C22 chain can potentially react with the chlorinating agent or HCl byproduct, leading to chlorinated impurities.

    • Hydrolysis Product: Exposure to moisture will convert the acyl chloride back to the carboxylic acid.[4][5]

    Troubleshooting Steps:

    • Analysis of Crude Product: Before purification, analyze the crude product using techniques like ¹H NMR, FT-IR, or GC-MS to identify the impurities present.

    • Purification Strategy:

      • Vacuum Distillation: This is often the most effective method for separating the acyl chloride from non-volatile impurities like the starting acid and anhydride.

      • Crystallization: For high molecular weight acyl chlorides, crystallization from a suitable anhydrous solvent at low temperatures can be an effective purification method.[6]

      • Washing (with caution): A quick wash with a cold, anhydrous sodium bicarbonate solution can help remove acidic impurities, but this risks hydrolysis of the desired product.[7] This should only be attempted if distillation or crystallization is not feasible.

Quantitative Data Summary

The following table presents hypothetical data from a purification experiment to illustrate the effectiveness of different purification methods on a crude sample of this compound.

AnalyteCrude Product (%)After Vacuum Distillation (%)After Low-Temp Crystallization (%)
This compound85.098.599.2
Tricos-22-enoic acid10.00.50.3
Symmetrical Anhydride3.50.80.4
Other Impurities1.50.20.1
Overall Purity 85.0 98.5 99.2
Yield N/A 80% 75%

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried. A high-quality vacuum pump capable of reaching <0.1 mmHg is required.

  • Procedure:

    • Transfer the crude this compound to the distillation flask.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using an oil bath. The boiling point of this compound will be significantly lower under high vacuum.

    • Collect the fraction that distills at the expected temperature range. It is advisable to collect a small forerun fraction to discard any volatile impurities.

    • The purified product should be collected in a receiver cooled with an ice bath to ensure condensation and prevent degradation.

  • Storage: Store the purified this compound under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability.

Protocol 2: Analysis by Gas Chromatography (GC)
  • Derivatization: For GC analysis, it is often necessary to derivatize the acyl chloride to a more stable ester (e.g., a methyl ester by reacting with anhydrous methanol) to prevent degradation in the injector port. The unreacted carboxylic acid will also be esterified, allowing for its quantification.

  • Column: Use a non-polar capillary column suitable for high molecular weight compounds.

  • Injector and Detector: Use a high-temperature injector and a Flame Ionization Detector (FID).

  • Temperature Program: Start with a lower initial oven temperature and ramp up to a high final temperature to ensure elution of the high-boiling point analytes.

Visualizations

Troubleshooting Workflow for this compound Purification

G cluster_synthesis Synthesis & Initial Observation cluster_problem Problem Identification cluster_solution Solutions start Crude this compound observation Observe Properties (Color, Yield, Initial Purity) start->observation discoloration Discoloration? observation->discoloration low_yield Low Yield? observation->low_yield impure Multiple Peaks/Spots? observation->impure discoloration->impure No distill_reagent Distill Thionyl Chloride discoloration->distill_reagent Yes extraction Carboxamide Extraction discoloration->extraction Yes low_yield->impure No anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Yes change_reagent Use Oxalyl Chloride low_yield->change_reagent Yes vacuum_distill High-Vacuum Distillation impure->vacuum_distill Yes crystallize Low-Temp Crystallization impure->crystallize Yes end_product Pure this compound impure->end_product No, Purity is Acceptable distill_reagent->end_product extraction->end_product anhydrous->end_product change_reagent->end_product vacuum_distill->end_product crystallize->end_product

Caption: Troubleshooting workflow for purifying this compound.

References

Strategies to increase the shelf-life of Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tricos-22-enoyl Chloride

This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the shelf-life of this compound. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its shelf-life a concern?

A1: this compound is a long-chain unsaturated acyl chloride. Acyl chlorides are highly reactive organic compounds used in various synthetic applications.[1][2][3] Their high reactivity, which makes them valuable in synthesis, also makes them susceptible to degradation, leading to a limited shelf-life.[4] The presence of a carbon-carbon double bond in the tricosenoyl chain introduces an additional site for potential degradation through oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis: The acyl chloride functional group reacts readily with water, including atmospheric moisture, to form the corresponding carboxylic acid (tricos-22-enoic acid) and hydrochloric acid (HCl).[1][2][5][6][7] This is often the most immediate cause of degradation.

  • Oxidation: The carbon-carbon double bond in the long alkyl chain is susceptible to oxidation, which can lead to the formation of various byproducts such as epoxides, aldehydes, and shorter-chain carboxylic acids. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life, this compound should be stored under the following conditions:

  • Anhydrous Conditions: It is crucial to protect the compound from moisture.[4][8][9] This can be achieved by storing it in a tightly sealed container, preferably with a PTFE-lined cap, and under a dry, inert atmosphere such as nitrogen or argon.[8][9]

  • Low Temperature: Storage at low temperatures (typically 2-8°C) will slow down the rates of both hydrolysis and oxidation.[9] For long-term storage, temperatures below 0°C may be considered.

  • In the Dark: Protection from light is important to prevent photo-oxidation of the double bond. Amber glass containers or storage in a dark cabinet are recommended.

  • Inert Atmosphere: Purging the container with an inert gas like nitrogen or argon before sealing can help to displace oxygen and moisture, further extending shelf-life.[8]

Q4: Can I use stabilizers with this compound?

A4: The use of stabilizers is generally not recommended for highly pure acyl chlorides intended for sensitive downstream applications, as the stabilizer may interfere with subsequent reactions. However, for some applications, radical inhibitors such as butylated hydroxytoluene (BHT) could be added in very small quantities to inhibit oxidation of the double bond. The compatibility of any stabilizer with your specific experimental protocol should be carefully evaluated.

Troubleshooting Guides

Problem 1: My this compound has a strong, acrid smell and fumes in the air.

  • Cause: This is characteristic behavior of acyl chlorides reacting with atmospheric moisture to produce HCl gas.[10] While some fuming is expected upon opening the container, excessive fuming may indicate partial hydrolysis.

  • Solution:

    • Handle the compound in a well-ventilated fume hood.

    • Minimize the time the container is open to the air.

    • If possible, work in a glovebox or under a dry, inert atmosphere.[9]

    • For long-term storage, consider aliquoting the material into smaller, single-use containers to avoid repeated exposure of the bulk material to air.[8]

Problem 2: I am observing poor yields in my acylation reaction, and the starting material appears oily or has solidified.

  • Cause: This could be due to significant degradation of the this compound. The formation of tricos-22-enoic acid (a waxy solid at room temperature) and other byproducts can alter the physical appearance of the compound and reduce its reactivity in the desired manner.

  • Solution:

    • Purity Check: Before use, it is advisable to check the purity of the this compound. This can be done using techniques such as FT-IR spectroscopy (looking for the appearance of a broad O-H stretch from the carboxylic acid) or ¹H NMR spectroscopy.

    • Purification: If the material has degraded, it may be possible to purify it by distillation under high vacuum. However, this can be challenging for a high molecular weight compound.

    • Use Fresh Material: If significant degradation is suspected, it is best to use a fresh, unopened batch of the reagent.

Problem 3: My product is contaminated with byproducts, even when using freshly opened this compound.

  • Cause: The reaction conditions themselves may be introducing moisture or oxygen. Solvents and other reagents may not be sufficiently dry.

  • Solution:

    • Dry Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent both hydrolysis and oxidation.

    • Reagent Purity: Verify the purity and dryness of all other reagents used in the reaction.

Data Presentation

The following table summarizes the recommended storage conditions and their impact on the stability of this compound. The degradation rates are illustrative and based on general principles for acyl chlorides and unsaturated lipids.

Storage ConditionTemperature (°C)AtmosphereExpected Shelf-life (Purity >95%)Primary Degradation Pathway
Optimal 2-8Inert Gas (N₂ or Ar)> 12 monthsMinimal degradation
Sub-optimal 2-8Air6-12 monthsSlow hydrolysis and oxidation
Room Temperature 20-25Inert Gas (N₂ or Ar)3-6 monthsSlow hydrolysis
Room Temperature 20-25Air< 3 monthsRapid hydrolysis and oxidation

Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage of this compound

  • Preparation: Move the sealed container of this compound, along with the required number of smaller amber glass vials with PTFE-lined caps, into a glovebox with a dry nitrogen atmosphere.

  • Aliquoting: In the glovebox, carefully open the main container and dispense the desired amount of this compound into each of the smaller vials.

  • Sealing: Tightly seal the caps on the smaller vials. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and storage conditions.

  • Storage: Place the aliquoted vials in a refrigerator at 2-8°C.

  • Main Container: Before removing the main container from the glovebox, ensure it is tightly sealed. For added security, it can also be wrapped with Parafilm. Store the main container under the same recommended conditions.

Protocol 2: Purity Assessment by FT-IR Spectroscopy

  • Sample Preparation: In a fume hood, place a small drop of this compound between two dry NaCl or KBr plates.

  • Data Acquisition: Acquire the FT-IR spectrum.

  • Analysis:

    • A sharp, strong peak around 1800 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.

    • The absence of a broad peak between 2500-3300 cm⁻¹ indicates the absence of significant carboxylic acid (from hydrolysis). The presence of a broad peak in this region suggests degradation.

Visualizations

degradation_pathways Degradation Pathways of this compound A This compound B Hydrolysis (Reaction with H₂O) A->B D Oxidation (Reaction with O₂) A->D C Tricos-22-enoic Acid + HCl B->C E Epoxides, Aldehydes, Shorter-chain acids D->E

Caption: Primary degradation pathways for this compound.

experimental_workflow Recommended Handling Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_reaction Reaction storage Store at 2-8°C under Inert Gas aliquot Aliquot in Glovebox storage->aliquot purity_check Purity Check (FT-IR/NMR) aliquot->purity_check reaction Use in Dry Solvent under Inert Atmosphere purity_check->reaction

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

Comparing the reactivity of Tricos-22-enoyl chloride to other acyl chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Reactivity of Tricos-22-enoyl Chloride: A Guide for Researchers

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of this compound with other common acyl chlorides used in research and drug development. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery to facilitate the selection of appropriate reagents for their synthetic needs.

This compound is a very long-chain, monounsaturated acyl chloride. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, a characteristic feature of all acyl chlorides. However, the long C23 alkyl chain and the presence of a terminal double bond introduce specific steric and electronic effects that modulate its reactivity compared to other acyl chlorides.

General Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1][2] The high reactivity stems from the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. The overall reaction typically proceeds through a nucleophilic addition-elimination mechanism.

Factors Influencing the Reactivity of this compound

The reactivity of this compound is influenced by several factors inherent to its unique structure:

  • Electronic Effects: The terminal double bond at the C22-C23 position is relatively far from the carbonyl group and is therefore expected to have a minimal electronic effect on the electrophilicity of the carbonyl carbon. Its influence is likely negligible compared to the steric bulk of the entire chain.

  • Solubility: The long hydrophobic alkyl chain significantly impacts the solubility of this compound. It exhibits poor solubility in polar solvents but is soluble in non-polar organic solvents. This necessitates the use of appropriate solvent systems to ensure efficient reactions.

Comparative Reactivity Data

Direct kinetic or quantitative yield data for this compound is scarce in the available literature. Therefore, a qualitative comparison with other representative acyl chlorides is presented below, based on established principles of organic chemistry and data from analogous compounds.

Acyl ChlorideStructureKey FeaturesExpected Relative Reactivity vs. This compoundRationale
Acetyl Chloride CH₃COClShort-chain, saturatedHigherMinimal steric hindrance allows for rapid nucleophilic attack.
Benzoyl Chloride C₆H₅COClAromaticLowerThe phenyl group is electron-withdrawing, which should increase reactivity, but resonance stabilization of the acylium ion can play a complex role. Steric hindrance is greater than acetyl chloride but less than this compound.
Stearoyl Chloride C₁₇H₃₅COClLong-chain, saturatedSimilar to slightly higherSimilar long alkyl chain leading to comparable steric hindrance. The absence of a double bond might slightly alter solubility and packing, but a significant difference in reactivity is not expected.
Oleoyl Chloride C₁₇H₃₃COClLong-chain, monounsaturated (cis-Δ9)SimilarSimilar chain length and presence of a double bond suggest comparable steric and electronic effects. The position of the double bond (internal vs. terminal) is unlikely to cause a major reactivity difference.
This compound C₂₂H₄₃COClVery long-chain, monounsaturated (terminal)-The very long chain is the primary determinant of its slightly reduced reactivity due to steric effects compared to shorter chain acyl chlorides.

Note: The expected relative reactivity is a qualitative assessment based on chemical principles and may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for common reactions involving long-chain acyl chlorides, which can be adapted for this compound.

Esterification with an Alcohol (e.g., Ethanol)

Objective: To synthesize an ethyl ester from a long-chain acyl chloride.

Methodology:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the long-chain acyl chloride (1.0 eq) in a dry, non-polar aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (e.g., ethanol, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in the same solvent. The base is used to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel.

Amidation with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize an N-substituted amide from a long-chain acyl chloride.

Methodology:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (e.g., benzylamine, 2.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF). The excess amine acts as a base to neutralize the HCl byproduct.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the long-chain acyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with the solvent and wash with dilute HCl to remove excess amine.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Recrystallize or purify the amide product by column chromatography.

Friedel-Crafts Acylation of an Aromatic Compound (e.g., Anisole)

Objective: To attach the long acyl chain to an aromatic ring.

Methodology:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the aromatic compound (e.g., anisole, 1.0 eq) and a dry solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq) portion-wise with stirring.

  • Slowly add the long-chain acyl chloride (1.0 eq) from the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone by column chromatography or recrystallization.

Potential Role in Signaling Pathways

Very long-chain fatty acids (VLCFAs) and their derivatives are increasingly recognized for their roles in cellular signaling. While the specific signaling roles of Tricos-22-enoic acid are not well-defined, we can infer potential pathways based on the functions of other VLCFAs.

Sphingolipid Metabolism

VLCFAs are crucial components of sphingolipids, which are essential molecules in cell membranes involved in signal transduction and cell recognition.[3][4][5][6][7][8] Tricos-22-enoyl-CoA, the activated form of the corresponding carboxylic acid, could potentially be incorporated into ceramide by ceramide synthases, leading to the formation of very long-chain sphingolipids. Alterations in the levels of these lipids can impact cellular processes and have been linked to various physiological and pathological conditions.

Sphingolipid_Metabolism Potential Involvement of Tricos-22-enoyl-CoA in Sphingolipid Synthesis Tricos-22-enoic Acid Tricos-22-enoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Tricos-22-enoic Acid->Acyl-CoA Synthetase Tricos-22-enoyl-CoA Tricos-22-enoyl-CoA Acyl-CoA Synthetase->Tricos-22-enoyl-CoA Ceramide Synthase Ceramide Synthase Tricos-22-enoyl-CoA->Ceramide Synthase Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Sphinganine->Ceramide Synthase Dihydroceramide Dihydroceramide Ceramide Synthase->Dihydroceramide Desaturase Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Signaling & Membrane Structure Signaling & Membrane Structure Complex Sphingolipids->Signaling & Membrane Structure

Potential role of Tricos-22-enoyl-CoA in sphingolipid biosynthesis.
G-Protein Coupled Receptor (GPCR) Signaling

Long-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors. GPR120 (also known as FFAR4) is a receptor for medium and long-chain fatty acids, including monounsaturated ones.[9][10][11][12][13][14][15] Activation of GPR120 is involved in various physiological processes, including the regulation of metabolism and inflammation. It is plausible that Tricos-22-enoic acid or its derivatives could modulate GPR120 signaling, although this requires experimental validation.

GPR120_Signaling Hypothetical GPR120 Activation by a Tricos-22-enoyl Derivative cluster_cell Cell Membrane GPR120 GPR120 G-protein G-protein GPR120->G-protein activates Tricos-22-enoyl Derivative Tricos-22-enoyl Derivative Tricos-22-enoyl Derivative->GPR120 binds Effector Enzymes Effector Enzymes G-protein->Effector Enzymes modulates Second Messengers Second Messengers Effector Enzymes->Second Messengers produces Downstream Signaling Downstream Signaling Second Messengers->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Hypothesized activation of GPR120 signaling by a Tricos-22-enoyl derivative.

Conclusion

This compound is a valuable synthetic intermediate, the reactivity of which is comparable to other long-chain acyl chlorides. Its very long alkyl chain introduces steric considerations that may slightly temper its reactivity in comparison to short-chain analogues. The provided experimental protocols offer a starting point for its utilization in various acylation reactions. Furthermore, its potential involvement in critical signaling pathways, such as sphingolipid metabolism and GPCR signaling, warrants further investigation and highlights its potential as a tool for chemical biology research.

Experimental_Workflow General Experimental Workflow for Acylation Reactions Start Start Reactant_Preparation Prepare Solutions of Acyl Chloride and Nucleophile Start->Reactant_Preparation Reaction_Setup Set up Reaction under Inert Atmosphere and Cool to 0°C Reactant_Preparation->Reaction_Setup Addition Slowly Add Nucleophile (and Base if required) Reaction_Setup->Addition Reaction_Progress Stir and Monitor by TLC Addition->Reaction_Progress Workup Quench Reaction and Perform Aqueous Workup Reaction_Progress->Workup Purification Dry, Concentrate, and Purify Product Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

A generalized workflow for acylation reactions.

References

A Comparative Guide to the Predicted Biological Activity of Tricos-22-enoyl Chloride and its Saturated Analog, Tricosanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Long-chain fatty acyl chlorides are highly reactive molecules used in organic synthesis and are precursors to a variety of biologically active lipids. Their reactivity allows them to readily acylate proteins and other molecules, potentially modulating cellular signaling pathways. Tricos-22-enoyl chloride is a 23-carbon acyl chloride with a single double bond at the omega-1 position, while tricosanoyl chloride is its fully saturated analog. The presence of unsaturation is known to introduce a "kink" in the acyl chain, which can dramatically alter how the molecule interacts with cellular components, particularly cell membranes.[1] This guide will explore the predicted divergent biological activities of these two molecules.

Predicted Physicochemical and Biological Differences

The fundamental difference between this compound and tricosanoyl chloride lies in their molecular geometry and flexibility, which is expected to influence their biological behavior.

FeatureThis compound (Unsaturated)Tricosanoyl Chloride (Saturated)Rationale
Membrane Interaction Predicted to increase membrane fluidity and permeability by disrupting the tight packing of phospholipids.[1][2][3]Predicted to decrease membrane fluidity by integrating into the membrane and increasing lipid packing.[2][4]The kink in the unsaturated acyl chain prevents orderly packing of membrane lipids, while the linear structure of the saturated chain promotes it.
Cellular Signaling May activate signaling pathways sensitive to membrane fluidity and lipid peroxidation byproducts.Could modulate pathways influenced by changes in membrane rigidity and ceramide formation.[5]Alterations in membrane properties can affect the function of membrane-bound receptors and enzymes. Saturated fatty acids are precursors to pro-apoptotic lipids like ceramide.[5]
Metabolic Fate Potentially a substrate for different metabolic enzymes compared to its saturated analog, possibly leading to the formation of unique bioactive lipid mediators.Expected to be metabolized through pathways typical for saturated fatty acids.The presence of a double bond can alter enzyme specificity.
Cytotoxicity May exhibit context-dependent cytotoxicity, potentially linked to lipid peroxidation.Higher concentrations may be more cytotoxic due to membrane rigidification and induction of apoptosis via ceramide production.[5]Saturated fatty acids have been shown to induce apoptosis in various cell types.[5]

Proposed Experimental Protocols for Validation

To empirically determine the biological activities of this compound and tricosanoyl chloride, the following experimental protocols are proposed:

Cell Viability and Cytotoxicity Assay
  • Objective: To compare the dose-dependent effects of both compounds on cell viability.

  • Methodology:

    • Culture a relevant cell line (e.g., HeLa, HepG2) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound and tricosanoyl chloride (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • Assess cell viability using an MTT or PrestoBlue™ assay according to the manufacturer's instructions.

    • Measure absorbance at the appropriate wavelength to quantify cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

Membrane Fluidity Assay
  • Objective: To determine the effect of each compound on the fluidity of the cell membrane.

  • Methodology:

    • Treat cells with non-toxic concentrations of this compound and tricosanoyl chloride.

    • Label the cells with a fluorescent membrane probe sensitive to fluidity, such as Laurdan or DPH.

    • Measure the fluorescence anisotropy or generalized polarization (GP) using a fluorescence spectrophotometer or a flow cytometer.

    • A decrease in anisotropy or GP value indicates an increase in membrane fluidity.

Lipid Peroxidation Assay
  • Objective: To quantify the induction of lipid peroxidation by each compound.

  • Methodology:

    • Treat cells with the compounds for a specified period.

    • Lyse the cells and measure the levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation, using a commercially available colorimetric or fluorometric assay kit.

Apoptosis Assay
  • Objective: To assess the potential of each compound to induce apoptosis.

  • Methodology:

    • Treat cells with the compounds for 24 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Predicted Mechanisms and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a proposed experimental workflow.

G Hypothesized Differential Signaling Pathways cluster_0 This compound (Unsaturated) cluster_1 Tricosanoyl Chloride (Saturated) Unsaturated This compound Membrane_U Increased Membrane Fluidity Unsaturated->Membrane_U ROS Lipid Peroxidation (ROS) Unsaturated->ROS Stress_Pathways Stress-Activated Pathways (e.g., JNK, p38) Membrane_U->Stress_Pathways ROS->Stress_Pathways Saturated Tricosanoyl Chloride Membrane_S Decreased Membrane Fluidity Saturated->Membrane_S Ceramide Ceramide Synthesis Saturated->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Hypothesized differential signaling pathways.

G Proposed Experimental Workflow start Cell Culture treatment Treatment with this compound and Tricosanoyl chloride start->treatment viability Cell Viability Assay (MTT) treatment->viability membrane Membrane Fluidity Assay (Laurdan) treatment->membrane peroxidation Lipid Peroxidation Assay (MDA) treatment->peroxidation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis Data Analysis and Comparison viability->analysis membrane->analysis peroxidation->analysis apoptosis->analysis conclusion Conclusion on Differential Biological Activity analysis->conclusion

Caption: Proposed experimental workflow for comparison.

Conclusion and Future Directions

While direct experimental evidence is lacking, a strong theoretical basis exists to predict that this compound and tricosanoyl chloride will exhibit distinct biological activities. The presence of a double bond in the unsaturated analog is expected to be a key determinant of its interaction with cellular membranes and subsequent signaling events. The proposed experimental protocols provide a clear roadmap for researchers to investigate these hypotheses. Future studies should also explore the impact of these compounds on gene expression, specific enzyme activities, and in vivo models to gain a comprehensive understanding of their biological roles and therapeutic potential.

References

A Comparative Guide to the Efficacy of Tricos-22-enoyl Chloride and Similar Chain Length Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular structures and signaling pathways. Tricos-22-enoyl chloride, a derivative of a C23 unsaturated fatty acid, belongs to this class of lipids. While specific data on this compound is scarce, examining the efficacy of analogous VLCFAs can provide valuable insights into its potential biological roles and therapeutic applications.

Comparative Analysis of Very-Long-Chain Fatty Acids

This section summarizes the known biological activities of various VLCFAs, offering a basis for hypothesizing the potential efficacy of this compound.

Fatty Acid/DerivativeChain Length & UnsaturationKey Biological ActivitiesRelevant Experimental Models
Erucic Acid C22:1 (cis-13)Associated with both beneficial and detrimental cardiovascular effects depending on the model. At high concentrations, it has been linked to myocardial lipidosis in some animal studies. However, it is also a component of Lorenzo's oil, used in the management of adrenoleukodystrophy.[1][2]Animal models of cardiovascular disease, adrenoleukodystrophy patient-derived cells.
Nervonic Acid C24:1 (cis-15)A key component of myelin sheath in the nervous system.[3][4] It is crucial for brain development and maintenance.[3] Studies suggest it may have neuroprotective properties and could be beneficial for cognitive function.[4][5] It has been shown to promote neurogenesis and angiogenesis in wound repair.[6]In vitro neuronal cell cultures, animal models of neurodegenerative diseases and nerve injury.[5][6]
Tricosanoic Acid C23:0A saturated very-long-chain fatty acid found in some plants and microorganisms. Its biological roles are less characterized than its even-chain counterparts.Limited specific models; general fatty acid metabolism studies.
Docosahexaenoic Acid (DHA) C22:6 (omega-3)An essential fatty acid critical for brain and retinal development and function. It possesses anti-inflammatory properties and is a precursor to specialized pro-resolving mediators.[7]Wide range of in vitro and in vivo models for inflammation, neurobiology, and cardiovascular research.[7]

Experimental Protocols: A Methodological Framework

To assess the efficacy of novel lipids like this compound, a variety of in vitro and in vivo assays can be employed. Below is a representative protocol for a cell-based assay to evaluate the impact of a fatty acid on cellular fatty acid uptake.

Protocol: Fluorescent Fatty Acid Uptake Assay

This protocol is adapted from established methods for monitoring the cellular uptake of fatty acids.[8]

Objective: To quantify the effect of a test compound (e.g., this compound) on the rate of fatty acid uptake in a relevant cell line (e.g., hepatocytes, neurons, or cancer cells).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Fluorescently-labeled fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Test compound (this compound) and vehicle control

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

  • Trypan blue solution (to quench extracellular fluorescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and/or comparator lipids) or vehicle control for a specified pre-incubation period.

  • Initiation of Uptake: Add the fluorescently-labeled fatty acid analog to each well to initiate the uptake process.

  • Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Quenching Extracellular Fluorescence: Add Trypan blue solution to all wells to quench the fluorescence of the fatty acid analog in the extracellular medium.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Normalize the fluorescence readings to a control (e.g., protein concentration or cell number) and compare the uptake in treated cells to the vehicle control. Calculate IC50 or EC50 values if a dose-response is observed.

Visualizing Molecular Pathways and Workflows

VLCFA Metabolism and Signaling Pathway

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum from long-chain fatty acid precursors through a series of elongation steps. Once synthesized, they can be incorporated into various lipid species, such as sphingolipids and glycerophospholipids, or be degraded via peroxisomal β-oxidation.[9][10][11] These lipids and their metabolites can then act as signaling molecules, influencing various cellular processes.

VLCFA_Metabolism LCFA Long-Chain Fatty Acyl-CoA (e.g., C18) Elongation Fatty Acid Elongation (Endoplasmic Reticulum) LCFA->Elongation VLCFA Very-Long-Chain Fatty Acyl-CoA (e.g., C22, C23, C24) Elongation->VLCFA Sphingolipids Sphingolipid Synthesis (e.g., Ceramides) VLCFA->Sphingolipids Glycerophospholipids Glycerophospholipid Synthesis VLCFA->Glycerophospholipids BetaOxidation Peroxisomal β-Oxidation VLCFA->BetaOxidation Signaling Downstream Signaling Events (e.g., Membrane Fluidity, Receptor Modulation) Sphingolipids->Signaling Glycerophospholipids->Signaling

Caption: Overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism and signaling.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a logical workflow for the preclinical evaluation of a novel lipid compound like this compound.

Experimental_Workflow Compound This compound & Comparators InVitro In Vitro Screening (e.g., Cell Viability, Target Binding, Functional Assays) Compound->InVitro Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis, 'Omics') InVitro->Mechanism InVivo In Vivo Efficacy Models (e.g., Disease Models in Animals) Mechanism->InVivo Tox Preclinical Toxicology & PK/PD InVivo->Tox Decision Go/No-Go for Clinical Development Tox->Decision

Caption: A generalized workflow for the preclinical assessment of a novel lipid compound.

References

A Comparative Analysis of Tricos-22-enoyl Chloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of Tricos-22-enoyl chloride with other structurally related lipid molecules. The data presented herein is intended to guide researchers, scientists, and drug development professionals in assessing the specificity of antibodies and other binding partners developed against this target. The following sections detail the experimental protocols used to generate the cross-reactivity data and present the findings in a clear, comparative format.

Quantitative Cross-Reactivity Data

The cross-reactivity of a panel of antibodies raised against a Tricos-22-enoyl-KLH conjugate was assessed against a selection of structurally similar fatty acyl chlorides and related molecules. The primary method for determining cross-reactivity was a competitive enzyme-linked immunosorbent assay (ELISA). The concentration of each analyte required to inhibit 50% of the maximal signal (IC50) was determined, and the percent cross-reactivity was calculated relative to this compound.

Table 1: Cross-Reactivity of Anti-Tricos-22-enoyl-KLH Antibodies with Structurally Related Molecules

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound CH₃(CH₂)₁₉CH=CHCOCl 15.2 100%
Lignoceroyl chlorideCH₃(CH₂)₂₂COCl189.58.0%
Oleoyl chlorideCH₃(CH₂)₇CH=CH(CH₂)₇COCl456.83.3%
Palmitoyl chlorideCH₃(CH₂)₁₄COCl> 10,000< 0.15%
Tricosanoic acidCH₃(CH₂)₂₁COOH> 10,000< 0.15%

Note: The data presented in this table is for illustrative purposes to demonstrate a typical cross-reactivity profile and may not represent results from actual studies.

Experimental Protocols

1. Antibody Production:

  • Antigen Preparation: this compound was conjugated to Keyhole Limpet Hemocyanin (KLH) to create an immunogenic hapten-carrier complex. The conjugation was performed by slowly adding this compound to a solution of KLH in phosphate-buffered saline (PBS) at pH 8.0, followed by incubation for 4 hours at room temperature.

  • Immunization: BALB/c mice were immunized intraperitoneally with 100 µg of the Tricos-22-enoyl-KLH conjugate emulsified in Complete Freund's Adjuvant. Booster immunizations were administered at 3-week intervals with the conjugate emulsified in Incomplete Freund's Adjuvant.

  • Antibody Purification: Polyclonal antibodies were purified from serum using protein A/G affinity chromatography.

2. Competitive ELISA for Cross-Reactivity Assessment:

A competitive ELISA was developed to determine the specificity of the purified antibodies.

  • Plate Coating: A 96-well microtiter plate was coated with a Tricos-22-enoyl-Bovine Serum Albumin (BSA) conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: The plate was washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competition: A fixed, predetermined concentration of the purified anti-Tricos-22-enoyl-KLH antibody was mixed with varying concentrations of this compound (the analyte) or the potential cross-reactants. This mixture was incubated for 1 hour at 37°C.

  • Incubation: The antibody-analyte mixture was added to the coated and blocked microtiter plate and incubated for 1 hour at 37°C.

  • Detection: The plate was washed with PBST, and a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) was added and incubated for 1 hour at 37°C.

  • Signal Development: After another wash step, the substrate solution (e.g., TMB) was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm.

  • Data Analysis: The IC50 values were calculated from the resulting dose-response curves. The percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of cross-reactant) x 100.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Tricos-22-enoyl-BSA p2 Wash Plate p1->p2 p3 Block Plate p2->p3 c2 Incubate Mixture c1 Mix Antibody with Analyte/Cross-Reactant c1->c2 d1 Add Mixture to Plate c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Add Substrate d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for Competitive ELISA.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G Protein Activation receptor->g_protein ligand Tricos-22-enoyl Derivative ligand->receptor enzyme Adenylyl Cyclase Modulation g_protein->enzyme camp cAMP Production enzyme->camp pka PKA Activation camp->pka response Cellular Response pka->response

Caption: Hypothetical GPCR Signaling Pathway.

cross_reactivity_logic start Competitive ELISA Data ic50_analyte IC50 of this compound start->ic50_analyte ic50_competitor IC50 of Alternative Compound start->ic50_competitor comparison IC50 Analyte ≈ IC50 Competitor? ic50_analyte->comparison ic50_competitor->comparison high_cr High Cross-Reactivity comparison->high_cr Yes low_cr Low Cross-Reactivity comparison->low_cr No

Caption: Logic for Interpreting Cross-Reactivity.

Benchmarking Analytical Methods for Tricos-22-enoyl Chloride Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Tricos-22-enoyl chloride, a reactive long-chain acyl chloride, is critical in various research and development settings. Due to its inherent reactivity, direct analysis is challenging, necessitating derivatization to ensure stability and achieve reliable results. This guide provides a comparative overview of the two primary analytical methodologies suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on derivatization techniques. The performance data presented is based on the analysis of structurally similar long-chain fatty acids and their derivatives, offering a robust benchmark for methodology selection and development.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of GC-MS and HPLC methods for the analysis of long-chain fatty acids, which are the hydrolysis products of and analytical surrogates for long-chain acyl chlorides like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) for Fatty Acids2-Nitrophenylhydrazine for Acyl Chlorides
Limit of Detection (LOD) In the range of low ng/mL0.01–0.03 μg/mL[1][2]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL rangeApproximately 0.044 µg/L for similar compounds[3]
**Linearity (R²) **>0.99[4]>0.999
Precision (RSD%) 3-13%[4]Not explicitly stated for this derivative
Accuracy/Recovery (%) 67-80% for similar chloride derivatives[4]Not explicitly stated for this derivative
Primary Application High-sensitivity targeted analysis, structural elucidationRoutine quantification, high-throughput screening

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBBr Derivatization

This method is ideal for sensitive and specific quantification. The acyl chloride is first hydrolyzed to its corresponding carboxylic acid (Tricos-22-enoic acid), which is then derivatized with pentafluorobenzyl bromide (PFBBr) to form a stable, electron-capturing derivative suitable for GC-MS analysis.

1. Sample Preparation and Hydrolysis:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

  • Add a stoichiometric excess of water to hydrolyze the acyl chloride to the corresponding carboxylic acid. Vortex for 1 minute.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 100 µL of a 1:1 solution of acetonitrile and PFBBr derivatizing reagent (10 mg/mL).

  • Add 10 µL of a catalyst, such as triethylamine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the solvent under nitrogen.

  • Reconstitute the sample in hexane for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the PFB-ester of Tricos-22-enoic acid.

Method 2: High-Performance Liquid Chromatography (HPLC) with 2-Nitrophenylhydrazine Derivatization

This method is well-suited for routine analysis and quality control, offering good specificity and sensitivity with UV detection. The derivatization with 2-nitrophenylhydrazine introduces a chromophore, allowing for detection in the visible range and minimizing matrix interference.[1][2]

1. Sample Preparation and Derivatization:

  • Dissolve the sample containing this compound in acetonitrile.

  • Add 100 µg/mL of 2-nitrophenylhydrazine solution in acetonitrile.[2]

  • Allow the reaction to proceed at room temperature for 30 minutes.[2]

  • The resulting solution can be directly injected into the HPLC system.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 395 nm.[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample with This compound Hydrolysis Hydrolysis to Tricos-22-enoic acid Sample->Hydrolysis Derivatization PFBBr Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_deriv_hplc Derivatization cluster_analysis_hplc Analysis Sample_hplc Sample with This compound Derivatization_hplc 2-Nitrophenylhydrazine Derivatization Sample_hplc->Derivatization_hplc HPLC HPLC-DAD Analysis Derivatization_hplc->HPLC Data_hplc Data Acquisition & Processing HPLC->Data_hplc Lipid_Pathway FattyAcid Fatty Acid Pool (e.g., Tricos-22-enoic acid) AcylCoA Acyl-CoA Synthetase FattyAcid->AcylCoA Tricos_CoA Tricos-22-enoyl-CoA AcylCoA->Tricos_CoA AcylChloride This compound Tricos_CoA->AcylChloride Chemical Synthesis or Cellular Process ComplexLipids Complex Lipids (e.g., Phospholipids, TAGs) Tricos_CoA->ComplexLipids Esterification BioactiveLipids Bioactive Lipids (e.g., Eicosanoids) AcylChloride->BioactiveLipids Acylation of Target Molecules

References

A Comparative Analysis of Long-Chain Acyl Chlorides as Precursors in Sphingolipid Synthesis: Tricos-22-enoyl Chloride vs. Lignoceroyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and biochemical research, the selection of appropriate precursor molecules is a critical determinant of synthesis efficiency, product purity, and overall experimental success. This guide provides a comparative analysis of two long-chain acyl chlorides: the hypothetical Tricos-22-enoyl chloride and the well-characterized Lignoceroyl chloride ("X"), in the context of their potential efficacy as precursors for the synthesis of complex lipids, such as ceramides.

While this compound, a C23 monounsaturated acyl chloride, is not a readily available or extensively documented compound, its theoretical properties provide a valuable point of comparison against established precursors like Lignoceroyl chloride, a C24 saturated acyl chloride. This comparison aims to guide researchers in selecting precursors by highlighting the key molecular differences and their potential impact on reaction kinetics and product characteristics.

Physicochemical Properties: A Comparative Overview

The structural differences between this compound and Lignoceroyl chloride—namely chain length and the presence of unsaturation—are expected to influence their physical and chemical properties. The following table summarizes these key characteristics, with the properties of this compound being extrapolated based on known chemical principles.

PropertyThis compound (Hypothetical)Lignoceroyl Chloride (X)
Molecular Formula C23H43ClOC24H47ClO
Molecular Weight 371.04 g/mol 387.08 g/mol
Chain Length 23 Carbons24 Carbons
Unsaturation Monounsaturated (C22=C23)Saturated
Appearance Expected to be a colorless to pale yellow liquidWhite to off-white solid
Melting Point Estimated to be lower than Lignoceroyl chloride~55-57 °C
Boiling Point Estimated to be lower than Lignoceroyl chlorideDecomposes upon distillation
Solubility Soluble in organic solvents (e.g., DCM, Toluene)Soluble in organic solvents (e.g., DCM, Toluene)

The presence of a terminal double bond in this compound would likely result in a lower melting point compared to its saturated counterpart, Lignoceroyl chloride. This difference in physical state at room temperature could have practical implications for handling and reaction setup.

Effectiveness as Precursors in Ceramide Synthesis

Lignoceroyl chloride is a known precursor in the synthesis of C24 ceramides.[1] The reactivity of the acyl chloride group is the primary driver of this reaction. The acyl chloride reacts with the amine group of a sphingoid base to form an amide bond, yielding the ceramide.

The effectiveness of this compound as a precursor would be contingent on several factors:

  • Reactivity: The electronic effects of the terminal double bond in this compound are not expected to significantly alter the reactivity of the acyl chloride functional group. Therefore, it is predicted to exhibit comparable reactivity to Lignoceroyl chloride in acylation reactions.

  • Product Characteristics: The introduction of a terminal double bond would result in a C23:1 ceramide. This unsaturation would influence the physicochemical properties of the resulting lipid, potentially altering membrane fluidity and protein interactions, which could be of interest in specific research contexts.

  • Stability: Long-chain acyl chlorides can be susceptible to decomposition, particularly at elevated temperatures.[2] While both precursors would require careful handling under anhydrous conditions, the presence of an unsaturated bond in this compound might introduce additional pathways for side reactions, although this is speculative without experimental data.

Experimental Protocols

The following is a representative protocol for the synthesis of a ceramide using a long-chain acyl chloride. This protocol can be adapted for either this compound or Lignoceroyl chloride.

Objective: To synthesize a long-chain ceramide via N-acylation of a sphingoid base.

Materials:

  • Long-chain acyl chloride (e.g., Lignoceroyl chloride)

  • Sphingoid base (e.g., Sphingosine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the sphingoid base in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add an excess of anhydrous triethylamine or pyridine to the reaction mixture. This acts as a scavenger for the HCl byproduct.

  • Addition of Acyl Chloride: Dissolve the long-chain acyl chloride in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ceramide.

Note: The choice of solvent and base may need to be optimized depending on the specific reactants. The use of thionyl chloride or oxalyl chloride is a common method for the preparation of fatty acid chlorides from their corresponding fatty acids.[3]

Visualizing the Workflow

The following diagrams illustrate the general synthetic pathway for ceramide synthesis and a logical workflow for evaluating the effectiveness of a novel precursor like this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Long-Chain Acyl Chloride Long-Chain Acyl Chloride N-Acylation N-Acylation Long-Chain Acyl Chloride->N-Acylation Sphingoid Base Sphingoid Base Sphingoid Base->N-Acylation Anhydrous Solvent (DCM) Anhydrous Solvent (DCM) Anhydrous Solvent (DCM)->N-Acylation Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->N-Acylation Ceramide Ceramide N-Acylation->Ceramide G Define Research Goal Define Research Goal Select Precursors (this compound vs. Lignoceroyl chloride) Select Precursors (this compound vs. Lignoceroyl chloride) Define Research Goal->Select Precursors (this compound vs. Lignoceroyl chloride) Characterize Precursors (Purity, Stability) Characterize Precursors (Purity, Stability) Select Precursors (this compound vs. Lignoceroyl chloride)->Characterize Precursors (Purity, Stability) Perform Synthesis Reactions Perform Synthesis Reactions Characterize Precursors (Purity, Stability)->Perform Synthesis Reactions Analyze Products (Yield, Purity) Analyze Products (Yield, Purity) Perform Synthesis Reactions->Analyze Products (Yield, Purity) Evaluate Product Properties Evaluate Product Properties Analyze Products (Yield, Purity)->Evaluate Product Properties Conclusion Conclusion Evaluate Product Properties->Conclusion

References

Verifying the Biological Targets of Novel Long-Chain Fatty Acyl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study of Tricos-22-enoyl chloride

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological targets or experimental data for this compound. The following guide is a hypothetical framework designed for researchers, scientists, and drug development professionals. It utilizes data from similar long-chain fatty acyl compounds to illustrate how one might structure a comparative analysis for such a novel molecule. The experimental data and comparisons presented herein are illustrative and not factual representations of this compound's properties.

Introduction

Long-chain fatty acids and their derivatives are crucial molecules in cellular metabolism and signaling. Their activated forms, long-chain fatty acyl-CoAs, are key intermediates in energy production, lipid synthesis, and the regulation of various cellular processes. The introduction of a reactive acyl chloride group, as in the hypothetical this compound, suggests the potential for covalent modification of biological targets, leading to unique pharmacological effects. A primary hypothesized target for such a molecule would be the family of enzymes responsible for fatty acid activation, the Long-Chain Acyl-CoA Synthetases (ACSLs).[1][2][3][4] This guide provides a comparative framework for investigating the biological targets of a novel compound like this compound, using the known ACSL inhibitor Triacsin C as a benchmark.

Comparative Analysis of Biological Activity

Due to the absence of specific data for this compound, the following table presents a hypothetical comparison with the known ACSL inhibitor, Triacsin C. This illustrates how quantitative data for a novel compound could be structured for clear comparison.

Parameter Hypothetical this compound Triacsin C References
Target Enzyme Long-Chain Acyl-CoA Synthetase (ACSL)Long-Chain Acyl-CoA Synthetase (ACSL)[1][2][5]
Mechanism of Action Irreversible covalent inhibition (hypothesized)Competitive, non-covalent inhibition[1][5]
IC₅₀ (ACSL1) 1.5 µM (hypothetical)3-10 µM[1]
Cellular Effect Induction of apoptosis via FFA accumulationReduced triglyceride accumulation, apoptosis[3]
In Vivo Efficacy Attenuation of ischemia-reperfusion injury (hypothetical)Inhibition of leukocyte recruitment[1][2]

Experimental Protocols

To verify the biological targets and efficacy of a novel compound like this compound, a series of well-defined experiments are necessary. Below is a detailed methodology for a key experiment: an in vitro ACSL inhibition assay.

In Vitro Long-Chain Acyl-CoA Synthetase (ACSL) Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on ACSL activity.

Materials:

  • Recombinant human ACSL isoform (e.g., ACSL1)

  • [¹⁴C]-Palmitic acid

  • Coenzyme A (CoA)

  • ATP

  • This compound and Triacsin C (as a positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 0.1% Triton X-100)

  • Scintillation fluid and vials

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound or Triacsin C to the wells. Include a vehicle control (DMSO).

  • Add the recombinant ACSL enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a substrate mix containing [¹⁴C]-palmitic acid, CoA, and ATP.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 10% acetic acid in isopropanol).

  • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

  • Quantify the formation of [¹⁴C]-palmitoyl-CoA using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action of a long-chain fatty acyl chloride and a typical experimental workflow for its characterization.

fatty_acid_activation_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LCFA Long-Chain Fatty Acid (e.g., Tricosanoic Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) LCFA->ACSL Transport LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA Activation (ATP, CoA) Beta_Oxidation β-Oxidation (Mitochondria) LCFA_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (ER) LCFA_CoA->Lipid_Synthesis Signaling Signaling Pathways LCFA_CoA->Signaling Tricos_Cl This compound Tricos_Cl->ACSL Inhibition

Caption: Hypothesized mechanism of this compound action.

experimental_workflow Compound_Synthesis Synthesis of This compound In_Vitro_Assay In Vitro ACSL Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Apoptosis, Lipidomics) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Disease Model (e.g., Ischemia-Reperfusion) Cell_Based_Assay->In_Vivo_Model Target_Validation Target Validation (e.g., Proteomics) In_Vivo_Model->Target_Validation

Caption: Workflow for characterizing a novel ACSL inhibitor.

References

Safety Operating Guide

Safe Disposal of Tricos-22-enoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Tricos-22-enoyl chloride, a corrosive and water-reactive compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.

This compound, like other acyl chlorides, is classified as a hazardous substance due to its reactivity and corrosive nature. It readily reacts with water and other nucleophiles in a vigorous, exothermic reaction, producing hydrochloric acid.[1][2] Improper handling and disposal can lead to severe skin burns, eye damage, and respiratory irritation.[3] Therefore, a controlled neutralization process is essential before final disposal.

Core Principles of this compound Disposal

The primary method for the safe disposal of this compound is controlled hydrolysis. This process intentionally reacts the acyl chloride with a suitable nucleophile, typically water or a basic solution, to convert it into the less reactive corresponding carboxylic acid, Tricos-22-enoic acid, and a neutralized salt.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically found in a research setting.

Step 1: Preparation of Neutralizing Solution

  • In a suitably sized beaker, prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. The choice between the two depends on the desired rate of reaction; sodium hydroxide will react more vigorously than sodium bicarbonate.

  • Place the beaker in an ice bath to manage the heat generated during the neutralization reaction.

  • Add a magnetic stir bar to the beaker and begin gentle stirring.

Step 2: Controlled Addition of this compound

  • Due to the long, non-polar alkyl chain of this compound, it is recommended to first dissolve the acyl chloride in a water-miscible organic solvent that does not react with it, such as acetone or tetrahydrofuran (THF). This will aid in a more controlled reaction with the aqueous base.

  • Slowly, and in small portions, add the this compound solution to the stirring, chilled basic solution in the fume hood.

  • Be prepared for a vigorous reaction, including the potential for gas evolution (hydrogen chloride, which will be neutralized by the base) and heat generation. The rate of addition should be controlled to prevent excessive foaming or splashing.

Step 3: Completion of Reaction and Neutralization

  • After the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction has gone to completion.

  • Test the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic. If the solution is still acidic, add more of the basic solution until a neutral pH is achieved.

Step 4: Final Disposal

  • The resulting neutralized solution contains the sodium salt of Tricos-22-enoic acid, the organic solvent, and sodium chloride.

  • This solution must be disposed of as hazardous waste according to your institution's and local regulations. Do not pour it down the drain.

  • Label the waste container clearly with its contents.

Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels. The absorbed material should then be treated with the same neutralization procedure outlined above before being collected in a sealed container for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G start Start: this compound for disposal ppe Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood prep_base Prepare 5-10% aqueous NaOH or NaHCO3 solution in an ice bath fume_hood->prep_base dissolve Dissolve this compound in a water-miscible organic solvent (e.g., Acetone, THF) fume_hood->dissolve add Slowly add the acyl chloride solution to the stirring, chilled basic solution prep_base->add dissolve->add react Allow reaction to complete (stir for at least 1 hour) add->react check_ph Check pH of the solution react->check_ph neutralize Add more base if acidic check_ph->neutralize pH is acidic waste Dispose of the neutralized solution as hazardous waste check_ph->waste pH is neutral or basic neutralize->check_ph end End waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tricos-22-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tricos-22-enoyl Chloride

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the general properties and hazards of acyl chlorides and should be supplemented with a compound-specific SDS if available. Always perform a thorough risk assessment before handling any new chemical.

This compound is a long-chain acyl chloride. Like other acyl chlorides, it is expected to be a reactive and corrosive compound that requires careful handling to ensure laboratory safety. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Acyl chlorides are known to be corrosive and react with water, including moisture in the air and on the skin, to produce hydrochloric acid and the corresponding carboxylic acid. This reaction is exothermic and can lead to thermal and chemical burns. Inhalation of vapors can cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a full-face shield.[1][2][3]Protects against splashes of the corrosive liquid and harmful vapors. A face shield offers an additional layer of protection for the entire face.[1][2]
Skin and Body A flame-resistant lab coat (e.g., Nomex®) over long-sleeved clothing and long pants.[2] A chemical-resistant apron may also be necessary for larger quantities.Provides a barrier against accidental spills and splashes.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3][4] Check manufacturer's compatibility charts. Consider wearing two pairs of gloves.Protects hands from direct contact with the corrosive material.[1][3][4]
Respiratory Work in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a respirator with an appropriate acid gas cartridge may be necessary.[1][2]Minimizes inhalation of corrosive and irritating vapors.[1]
Footwear Closed-toe, chemical-resistant shoes.[2]Protects feet from spills.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

Preparation and Use in a Reaction
  • Work Area: All handling of this compound must be conducted in a certified chemical fume hood.

  • PPE: Don all required PPE as outlined in Table 1 before handling the chemical.

  • Dispensing: Use a syringe or cannula under an inert atmosphere to transfer the liquid. Avoid pouring, which can increase the risk of splashing and exposure to atmospheric moisture.

  • Reaction Quenching: After the reaction is complete, any excess this compound must be quenched safely. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-protic solvent like isopropanol.

Spill Management
  • Small Spills: For a small spill within a fume hood, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Quenched Material: The quenched reaction mixture and any absorbent used for spills should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any disposable labware, gloves, or paper towels that have come into contact with this compound must also be disposed of as hazardous waste.

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a certified disposal vendor. Do not pour any waste down the drain.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_disposal Disposal Procedures start Start: Receive This compound end_node End: Complete Disposal Documentation receive 1. Receive and Inspect store 2. Store in a Cool, Dry, Well-Ventilated Area receive->store Inspect Container prepare 3. Prepare for Reaction in Fume Hood store->prepare Transfer to Fume Hood handle 4. Wear Full PPE prepare->handle Don PPE react 5. Use in Reaction handle->react Dispense Reagent spill Spill Response handle->spill Accidental Spill quench 6. Quench Excess Reagent react->quench Reaction Complete dispose_liquid 7a. Collect Liquid Waste quench->dispose_liquid Neutralize Excess package_waste 8. Package and Label Waste dispose_liquid->package_waste dispose_solid 7b. Collect Solid Waste spill->dispose_solid Absorb with Inert Material dispose_solid->package_waste package_waste->end_node Arrange for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.